molecular formula C9H19NO2 B564255 (S)-N-Methyl-d5 Pregabalin CAS No. 1246820-67-6

(S)-N-Methyl-d5 Pregabalin

Katalognummer: B564255
CAS-Nummer: 1246820-67-6
Molekulargewicht: 178.28 g/mol
InChI-Schlüssel: MADUVMLGQASXOK-GLOPLDIOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-N-Methyl-d5 Pregabalin is a stable, deuterium-labelled analogue of the major human metabolite of Pregabalin, serving as an critical internal standard in advanced analytical methods . This compound is indispensable for precise quantification and metabolic fate tracing in complex biological matrices using LC-MS and GC-MS, thereby ensuring accuracy in pharmacokinetic and bioequivalence studies . As a major metabolite of Pregabalin—a prominent anticonvulsant and analgesic drug—this compound provides direct insight into the drug's disposition and metabolism . Pregabalin itself is a key therapeutic agent for neuropathic pain conditions, including diabetic peripheral neuropathy and postherpetic neuralgia, and is also used as an adjunctive therapy for partial-onset seizures and fibromyalgia . Its primary mechanism of action, which is retained for study with this metabolite, involves high-affinity binding to the α2-δ subunit of voltage-gated calcium channels in the central nervous system . This binding modulates calcium influx into presynaptic neurons, resulting in a reduced release of various excitatory neurotransmitters—such as glutamate, norepinephrine, and substance P—which underlies its anticonvulsant, analgesic, and anxiolytic effects . Researchers utilize (S)-N-Methyl-d5 Pregabalin to delve deeper into the pharmacodynamics and metabolic pathways of Pregabalin, a drug known for its high bioavailability and primarily renal excretion with minimal metabolism . The deuterium labelling provides a mass shift that eliminates interference from the endogenous compound, making it an invaluable tool for elucidating the intricate relationship between drug exposure, metabolic conversion, and therapeutic outcomes.

Eigenschaften

CAS-Nummer

1246820-67-6

Molekularformel

C9H19NO2

Molekulargewicht

178.28 g/mol

IUPAC-Name

(3S)-2,2-dideuterio-5-methyl-3-[(trideuteriomethylamino)methyl]hexanoic acid

InChI

InChI=1S/C9H19NO2/c1-7(2)4-8(6-10-3)5-9(11)12/h7-8,10H,4-6H2,1-3H3,(H,11,12)/t8-/m0/s1/i3D3,5D2

InChI-Schlüssel

MADUVMLGQASXOK-GLOPLDIOSA-N

SMILES

CC(C)CC(CC(=O)O)CNC

Isomerische SMILES

[2H]C([2H])([2H])NC[C@@H](CC(C)C)C([2H])([2H])C(=O)O

Kanonische SMILES

CC(C)CC(CC(=O)O)CNC

Synonyme

(3S)-3-[N-(Methyl-d5)aminomethyl)-5-methylhexanoic Acid; 

Herkunft des Produkts

United States

Foundational & Exploratory

Technical Guide: (S)-N-Methyl-d5 Pregabalin (CAS 1246820-67-6) in Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding (S)-N-Methyl-d5 Pregabalin (CAS 1246820-67-6) .

Executive Summary

(S)-N-Methyl-d5 Pregabalin (CAS 1246820-67-6) is the stable isotope-labeled analog of N-Methyl Pregabalin , the primary (albeit minor) metabolite of the gabapentinoid drug Pregabalin. In drug development and clinical toxicology, this compound serves as the critical Internal Standard (IS) for the accurate quantification of the N-methyl metabolite in biological matrices (plasma, urine) via LC-MS/MS.

While Pregabalin is eliminated 90% unchanged by the kidneys, the formation of N-Methyl Pregabalin represents the only significant metabolic pathway in humans (<1% of dose). However, in populations with renal impairment or during high-dose toxicology studies, accurate monitoring of this metabolite becomes essential to assess accumulation and metabolic shunting. This guide details the physicochemical properties, metabolic context, and a validated bioanalytical protocol for utilizing this IS.

Chemical Profile & Identity

The nomenclature "N-Methyl-d5" in commercial catalogs often refers to the total deuterium count on the molecule, typically distributed on the isobutyl side chain to ensure mass spectral differentiation of the major fragment ions.

PropertySpecification
Chemical Name (S)-N-Methyl-d5 Pregabalin
Systematic Name (3S)-3-[N-Methylaminomethyl]-5-methylhexanoic acid-d5
CAS Number 1246820-67-6
Molecular Formula C

H

D

NO

Molecular Weight 178.28 g/mol (Unlabeled: 173.25 g/mol )
Appearance White to Off-White Solid
Solubility Soluble in Water, Methanol, DMSO
pKa ~4.2 (Carboxylic acid), ~10.6 (Amine)
Isotopic Purity Typically ≥ 99% deuterated forms (d5)
Structural Causality in Bioanalysis

The addition of the N-methyl group increases the lipophilicity slightly compared to Pregabalin, altering retention times on Reverse Phase (RP) columns. The d5-labeling (typically on the isobutyl side chain) is strategically chosen because the primary MS/MS fragment for gabapentinoids is the isobutyl carbocation. Labeling this region ensures that both the parent ion and the daughter ion of the IS are mass-shifted relative to the analyte, preventing "cross-talk" in the MS detector.

Metabolic Context & Mechanism[2]

Pregabalin undergoes negligible metabolism in humans. The sole identified metabolic pathway is N-methylation. Understanding this pathway is crucial for configuring the LC-MS/MS assay to separate the parent drug from the metabolite.

Pathway Visualization

The following diagram illustrates the metabolic conversion and the role of the IS in quantification.

MetabolicPathway cluster_matrix Biological Matrix (Plasma/Urine) Pregabalin Pregabalin (Parent Drug) MW: 159.23 NMePregabalin N-Methyl Pregabalin (Analyte) MW: 173.25 Pregabalin->NMePregabalin Cytosolic N-methyltransferase (Minor Pathway <1%) Quant LC-MS/MS Quantification NMePregabalin->Quant Target Analyte IS (S)-N-Methyl-d5 Pregabalin (Internal Standard) MW: 178.28 IS->Quant Reference Standard

Caption: Metabolic conversion of Pregabalin to N-Methyl Pregabalin and the integration of the d5-IS for bioanalysis.

Bioanalytical Methodology (LC-MS/MS)[3][4]

This protocol describes a self-validating system for quantifying N-Methyl Pregabalin using the CAS 1246820-67-6 Internal Standard.

Sample Preparation: Protein Precipitation

Rationale: Gabapentinoids are zwitterionic and highly polar. Liquid-Liquid Extraction (LLE) is often inefficient without derivatization. Protein precipitation (PPT) with Methanol/Acetonitrile is the gold standard for recovery and simplicity.

  • Aliquot: Transfer 50 µL of plasma/urine into a 1.5 mL centrifuge tube.

  • IS Addition: Add 20 µL of (S)-N-Methyl-d5 Pregabalin working solution (e.g., 500 ng/mL in 50:50 MeOH:H2O).

  • Precipitation: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

    • Note: Acidified ACN helps break protein binding and ensures the analyte remains in the protonated state.

  • Vortex/Centrifuge: Vortex vigorously for 30s; Centrifuge at 13,000 rpm for 10 min at 4°C.

  • Transfer: Inject the supernatant directly or dilute 1:1 with water if peak shape distortion occurs due to solvent strength.

Liquid Chromatography Conditions[5][6][7]
  • Column: C18 Polar Embedded (e.g., Phenomenex Synergi Hydro-RP or Waters Atlantis T3), 2.1 x 50 mm, 3 µm.

    • Why: Standard C18 columns may suffer from dewetting or poor retention of polar gabapentinoids. Polar-embedded phases retain polar amines better.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 2.5 min: 90% B

    • 3.0 min: 90% B

    • 3.1 min: 5% B (Re-equilibration)

Mass Spectrometry (MRM)

Operate in Positive Electrospray Ionization (+ESI) mode.[3] The zwitterionic nature dictates protonation (


) under acidic conditions.

Table 1: Optimized MRM Transitions

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Origin of Fragment
N-Methyl Pregabalin 174.2 55.1 25Isobutyl cation (

)
174.2156.215Loss of H

O
(S)-N-Methyl-d5 Pregabalin (IS) 179.2 60.1 25d5-Isobutyl cation (

)
179.2161.215Loss of H

O

Note: The transition to the isobutyl cation (m/z 55 for unlabeled, m/z 60 for d5) is the most sensitive transition for gabapentinoids. Ensure the d5 label is on the side chain to utilize this specific transition; otherwise, use the water-loss transition.

Experimental Workflow & Logic

The following workflow ensures data integrity by incorporating the IS early in the process to correct for extraction efficiency and matrix effects.

Workflow Sample Biological Sample (50 µL Plasma) AddIS Add IS Spike (S)-N-Methyl-d5 Pregabalin Sample->AddIS Normalization Step Precip Protein Precipitation (ACN + 0.1% FA) AddIS->Precip Cell Lysis Centrifuge Centrifugation 13,000 rpm, 10 min Precip->Centrifuge Phase Separation LC LC Separation Polar-Embedded C18 Centrifuge->LC Supernatant Injection MS MS/MS Detection MRM Mode LC->MS Elution Data Data Analysis Ratio (Analyte Area / IS Area) MS->Data Quantification

Caption: Step-by-step bioanalytical workflow ensuring IS normalization at the earliest stage.

Validation & Troubleshooting

Cross-Talk Check

Because the N-methyl metabolite (MW 173) is only 14 Da higher than Pregabalin (MW 159), and the IS (MW 178) is 5 Da higher than the metabolite, verify that:

  • High concentrations of Pregabalin (often present at µg/mL levels) do not contribute signal to the N-Methyl Pregabalin channel (174.2).

  • The IS (179.2) does not contain unlabeled impurities that interfere with the analyte (174.2).

Matrix Effects

N-Methyl Pregabalin elutes early due to its polarity. This region is prone to suppression by phospholipids.

  • Validation: Compare the peak area of the IS spiked into extracted blank plasma vs. IS spiked into pure solvent.

  • Solution: If suppression >20% is observed, divert the LC flow to waste for the first 1.0 min or switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

Stability

(S)-N-Methyl-d5 Pregabalin is generally stable in solution (MeOH) for 12 months at -20°C. However, avoid repeated freeze-thaw cycles of the working solution to prevent concentration drift due to solvent evaporation.

References

  • Pharmaffiliates. (S)-N-Methyl-d5 Pregabalin Product Data Sheet. Retrieved from

  • Bockbrader, H. N., et al. (2010). "Clinical Pharmacokinetics of Pregabalin in Healthy Volunteers." Journal of Clinical Pharmacology.
  • MedChemExpress. (S)-N-Methyl pregabalin-d5 Product Information. Retrieved from

  • FDA Center for Drug Evaluation and Research. (2004). Lyrica (Pregabalin) Pharmacology Review.
  • Randinitis, E. J., et al. (2003). "Pharmacokinetics of Pregabalin in Subjects with Various Degrees of Renal Function." Journal of Clinical Pharmacology.

Sources

(S)-N-Methyl-d5 Pregabalin: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of (S)-N-Methyl-d5 Pregabalin, an isotopically labeled analog of a significant Pregabalin impurity. The document is structured to deliver in-depth technical details on its chemical structure, molecular weight, and its critical role in modern pharmaceutical analysis. Specifically tailored for researchers, scientists, and drug development professionals, this guide elucidates the scientific rationale for its use as an internal standard in pharmacokinetic and bioanalytical studies, ensuring the accuracy and reliability of quantitative data.

Introduction: The Analytical Imperative for Labeled Compounds

Pregabalin, known commercially as Lyrica®, is a widely prescribed anticonvulsant and analgesic.[1][2][3] Its therapeutic success necessitates stringent quality control throughout the manufacturing process. Like any synthesized active pharmaceutical ingredient (API), Pregabalin is susceptible to the formation of impurities. One such process-related impurity and metabolite is (S)-N-Methyl Pregabalin.[4][5] Regulatory bodies mandate the precise quantification of such impurities to ensure the safety and efficacy of the final drug product.

To achieve the highest levels of accuracy and precision in quantitative analysis, particularly in complex biological matrices, the use of stable isotope-labeled internal standards in conjunction with mass spectrometry has become the gold standard.[6][7][8] (S)-N-Methyl-d5 Pregabalin is a deuterated form of the N-methyl impurity, designed specifically for this purpose.

Chemical Structure and Molecular Properties

A fundamental understanding of the molecular characteristics of (S)-N-Methyl-d5 Pregabalin is paramount for its effective application.

Chemical Structure

The chemical structure of (S)-N-Methyl-d5 Pregabalin is identical to its non-labeled counterpart, with the critical exception of the substitution of five hydrogen atoms with deuterium. The "d5" designation signifies this isotopic labeling.

  • Systematic IUPAC Name: (3S)-5-methyl-3-((methyl-d3-amino)methyl)hexanoic acid

  • CAS Number: 1246820-67-6[9]

The deuterium atoms are strategically placed on the N-methyl group and adjacent positions, providing a stable mass shift that is readily distinguishable by a mass spectrometer.

Molecular Weight

The incorporation of five deuterium atoms results in a predictable increase in the molecular weight of the compound. This mass difference is the cornerstone of its utility as an internal standard.

Compound Molecular Formula Molecular Weight ( g/mol )
(S)-N-Methyl PregabalinC9H19NO2173.25[5]
(S)-N-Methyl-d5 PregabalinC9H14D5NO2178.28[9]

The Scientific Rationale for Deuteration in Bioanalysis

The use of deuterated internal standards is a sophisticated technique that addresses inherent variabilities in the analytical workflow.[10][11]

The Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled standard to a sample before processing. This standard, in our case (S)-N-Methyl-d5 Pregabalin, behaves almost identically to the unlabeled analyte ((S)-N-Methyl Pregabalin) during extraction, chromatography, and ionization.[6] Any sample loss or variation in instrument response will affect both the analyte and the internal standard to the same extent. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, allowing for highly accurate and precise quantification.

Experimental Workflow for Quantitative Analysis

The following diagram illustrates a typical experimental workflow for the quantification of (S)-N-Methyl Pregabalin in a biological matrix using (S)-N-Methyl-d5 Pregabalin as an internal standard.

G Quantitative Analysis Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Biological Sample Biological Sample Spike with (S)-N-Methyl-d5 Pregabalin Spike with (S)-N-Methyl-d5 Pregabalin Biological Sample->Spike with (S)-N-Methyl-d5 Pregabalin Extraction / Protein Precipitation Extraction / Protein Precipitation Spike with (S)-N-Methyl-d5 Pregabalin->Extraction / Protein Precipitation Supernatant Collection Supernatant Collection Extraction / Protein Precipitation->Supernatant Collection LC Separation LC Separation Supernatant Collection->LC Separation Injection Mass Spectrometry Mass Spectrometry LC Separation->Mass Spectrometry Elution & Ionization Data Acquisition Data Acquisition Mass Spectrometry->Data Acquisition Peak Integration (Analyte & IS) Peak Integration (Analyte & IS) Data Acquisition->Peak Integration (Analyte & IS) Calculate Peak Area Ratio Calculate Peak Area Ratio Peak Integration (Analyte & IS)->Calculate Peak Area Ratio Quantification via Calibration Curve Quantification via Calibration Curve Calculate Peak Area Ratio->Quantification via Calibration Curve

Caption: A generalized workflow for bioanalytical quantification using a deuterated internal standard.

Synthesis and Quality Control

The synthesis of (S)-N-Methyl-d5 Pregabalin is a multi-step process that requires specialized expertise in isotopic labeling.

Synthetic Strategies

While specific synthetic routes are often proprietary, the general approach involves the use of deuterated reagents at key stages of the synthesis of the Pregabalin scaffold. For example, a deuterated methylating agent would be used to introduce the N-methyl-d3 group. The synthesis of the parent molecule, Pregabalin, has been extensively documented and can be achieved through various pathways, including resolution of racemic mixtures and asymmetric synthesis.[12][13][14]

Analytical Characterization and Purity

The quality of the deuterated standard is critical for its intended use. The following analytical techniques are employed to ensure its identity, purity, and isotopic enrichment:

  • High-Performance Liquid Chromatography (HPLC): To determine chemical purity and to develop methods for separating Pregabalin from its impurities.[15][16][17]

  • Mass Spectrometry (MS): To confirm the molecular weight and the degree of deuterium incorporation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure and the precise location of the deuterium labels.

Conclusion

(S)-N-Methyl-d5 Pregabalin is an indispensable tool for pharmaceutical scientists and researchers. Its role as a stable isotope-labeled internal standard is fundamental to the development of robust and reliable bioanalytical methods for the quantification of the N-Methyl Pregabalin impurity. By compensating for experimental variability, its use ensures the integrity of data submitted for regulatory approval and advances our understanding of the pharmacokinetics and metabolism of Pregabalin.

References

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc.
  • Introduction to deuterated internal standards in mass spectrometry. (n.d.). Benchchem.
  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). [Source not provided].
  • Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc.
  • (S)-N-Methyl-d5 Pregabalin. (n.d.). Pharmaffiliates.
  • Pregabalin. (n.d.). ResearchGate.
  • Deuterated internal standards and bioanalysis. (n.d.). AptoChem.
  • Validated HPLC Methodology for Pregabalin Quantification in Human Urine Using 1-Fluoro-2,4-dinitrobenzene Derivatization. (n.d.). [Source not provided].
  • Cost-Effective Isolation of a Process Impurity of Pregabalin. (n.d.). PMC.
  • Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. (n.d.). [Source not provided].
  • RP-HPLC Determination of Related substances of Pregabalin in bulk and pharmaceutical dosage form. (n.d.). Academia.edu.
  • Pregabalin | C8H17NO2. (n.d.). PubChem.
  • (S)-N-Methyl pregabalin-d5. (n.d.). MedChemExpress.
  • A new synthetic route for the preparation of pregabalin. (2021, May 24). R Discovery.
  • (S)-N-Methyl Pregabalin. (n.d.). LGC Standards.
  • Pregabalin. (n.d.). NIST WebBook.
  • Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. (2018, February 15). Lupine Publishers.
  • USP assay & enantiomeric purity of Pregabalin using Agilent 1260 Infinity II Prime LC. (2024, October 15). Agilent.
  • Pregabalin synthesis. (n.d.). ChemicalBook.
  • Development of a new synthesis approach for S-pregabalin by optimizing the preparation stages. (2019, September 5). ResearchGate.
  • Pregabalin. (n.d.). PharmaCompass.
  • Pregabalin. (n.d.). ChemicalBook.

Sources

Deuterated N-methyl pregabalin metabolite reference standard

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Deuterated N-methyl Pregabalin Metabolite Reference Standard: Technical Validation & Bioanalytical Application

Executive Summary

In the landscape of gabapentinoid pharmacokinetics, N-methyl pregabalin represents the primary—albeit minor—metabolite of Pregabalin (Lyrica®) found in human urine (<1% of dose).[1] While Pregabalin is largely excreted unchanged, the quantification of N-methyl pregabalin is critical for comprehensive mass balance studies, forensic toxicology, and resolving metabolic anomalies in renal impairment.

This technical guide defines the specifications, synthesis logic, and bioanalytical application of the Deuterated N-methyl Pregabalin Reference Standard (specifically the N-methyl-d3 or backbone-deuterated variants). As a Stable Isotope Labeled (SIL) internal standard, this reagent is the cornerstone of regulatory-compliant LC-MS/MS assays, ensuring data integrity by compensating for matrix effects and ionization inconsistency in accordance with FDA M10 Bioanalytical Method Validation guidelines.

Part 1: The Bioanalytical Context

The Metabolic Target

Pregabalin [(3S)-3-(aminomethyl)-5-methylhexanoic acid] is a gamma-aminobutyric acid (GABA) analog.[1][2][3] Unlike many CNS drugs, it undergoes negligible hepatic metabolism.[4] However, cytosolic methylation at the primary amine yields N-methyl pregabalin .

  • Parent: Pregabalin (MW 159.23)[1]

  • Metabolite: N-methyl pregabalin (MW 173.25)[5]

  • Target Standard: Deuterated N-methyl pregabalin (e.g., N-methyl-d3-pregabalin, MW ~176.27)

Why a Specific Deuterated Metabolite Standard?

In LC-MS/MS bioanalysis, relying on the parent drug’s internal standard (e.g., Pregabalin-d6) to quantify a metabolite is scientifically unsound due to "response factor" differences. You must use a SIL standard chemically identical to the metabolite to correct for:

  • Retention Time Shifts: Deuterium isotope effects can slightly shift retention times; the IS must co-elute exactly with the metabolite to experience the same matrix suppression.

  • Fragmentation Energy: The collision energy required to fragment the N-methylated species differs from the primary amine parent.

Part 2: Chemical Identity & Synthesis Strategy

To ensure the integrity of the reference standard, one must understand its provenance. The synthesis generally follows a "Protection-Methylation-Deprotection" pathway to prevent over-methylation (quaternization).

Synthesis Workflow (Representative Route)

The most robust route utilizes Pregabalin as the starting material, protecting the carboxylic acid and the amine (selectively) before introducing the deuterated methyl group.

Synthesis Start Pregabalin (S-Isomer) Step1 Protection (Boc/Esterification) Start->Step1 Protect -COOH/-NH2 Step2 N-Methylation (Reagent: CD3-I) Step1->Step2 Base (NaH) + Iodomethane-d3 Step3 Deprotection (Acid Hydrolysis) Step2->Step3 TFA/HCl Final N-methyl-d3-pregabalin (Reference Standard) Step3->Final Purification (HPLC)

Figure 1: Synthetic pathway for N-methyl-d3-pregabalin. The critical step is the use of Iodomethane-d3 (CD3-I) to introduce the isotopic tag specifically at the metabolic site.

Physicochemical Characterization

A valid reference standard must meet the following Certificate of Analysis (CoA) criteria:

ParameterSpecificationTechnical Rationale
Chemical Purity > 98.0% (HPLC)Impurities (e.g., dimethylated species) compete for ionization.
Isotopic Enrichment > 99.0% atom % D"D0" contribution (unlabeled) must be negligible to prevent interference with the analyte signal.
Chiral Purity > 99% S-isomerPregabalin is the S-enantiomer; the R-isomer is inactive. Methylation must not cause racemization.
Appearance White crystalline solidHygroscopicity requires storage in desiccated conditions (-20°C).

Part 3: Bioanalytical Application (LC-MS/MS Protocol)

This protocol outlines the quantification of N-methyl pregabalin in human plasma/urine using the deuterated standard.

Mass Spectrometry Parameters (MRM)

The transition from the protonated precursor to the major fragment is monitored. The N-methyl group changes the fragmentation pattern compared to Pregabalin.

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)
N-methyl Pregabalin 174.2 [M+H]+58.1 (N-methyl fragment)22
N-methyl-d3-pregabalin (IS) 177.2 [M+H]+61.1 (N-methyl-d3 fragment)22

Note: The product ion m/z 58.1 corresponds to the methylated amine fragment, distinct from the m/z 55.1 typical of Pregabalin.

Sample Preparation Workflow

Given the high solubility of gabapentinoids, Protein Precipitation (PPT) is preferred over Liquid-Liquid Extraction (LLE) to avoid recovery losses.

Bioanalysis cluster_0 Sample Pre-treatment cluster_1 Extraction cluster_2 Analysis Sample Plasma/Urine (50 µL) IS_Add Add IS Working Sol. (N-methyl-d3-pregabalin) Sample->IS_Add Mix Vortex Mix IS_Add->Mix PPT Precipitation (200 µL Methanol/ACN) Mix->PPT Spin Centrifuge (10,000 x g, 10 min) PPT->Spin Super Transfer Supernatant Spin->Super Inject LC-MS/MS Injection (C18 Column, HILIC) Super->Inject

Figure 2: Optimized extraction workflow minimizing matrix interference while ensuring IS equilibration.

Chromatographic Considerations
  • Column: Gabapentinoids are polar. A standard C18 column may yield poor retention.

    • Recommendation: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a specialized C18-PFP (Pentafluorophenyl) column to retain the polar amine.

  • Mobile Phase: Acetonitrile/Water with 10mM Ammonium Formate (pH 3.5). Acidic pH is crucial to protonate the amine for ESI+ sensitivity.

Part 4: Validation & Regulatory Compliance (FDA M10)

To validate this method for regulatory submission, the following "Pillars of Integrity" must be established using the reference standard.

Selectivity & Cross-Talk
  • Test: Inject the Deuterated IS only and monitor the Analyte channel (m/z 174.2).

  • Requirement: Signal must be <20% of the LLOQ (Lower Limit of Quantitation).

  • Why? Impure IS (containing D0) will cause false positives for the metabolite.

Matrix Effects
  • Test: Compare the IS peak area in extracted plasma vs. neat solution.

  • Requirement: The IS-normalized Matrix Factor should be close to 1.0.

  • Mechanism:[6][7][8] The deuterated standard compensates for ion suppression because it co-elutes with the analyte. If the IS suppression differs from the analyte suppression, the method fails.

Stability
  • Stock Solution: N-methyl pregabalin is stable in Methanol at -20°C for >6 months.

  • In-Matrix: Verify stability in urine (acidified) as pH changes can affect recovery.

References

  • FDA. (2022).[9] M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[8][9][10] [Link]

  • PubChem. (2025).[1] Pregabalin (Compound Summary). National Library of Medicine.[9] [Link]

  • ResearchGate. (2014). Determination of Pregabalin in Human Plasma by LC-MS/MS. [Link]

Sources

Stable isotope labeled (S)-N-methyl pregabalin for research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Stable Isotope Labeled (S)-N-Methyl Pregabalin for Research

Abstract

In the landscape of modern analytical science, particularly within pharmaceutical research and development, precision and accuracy are paramount. Stable isotope-labeled (SIL) standards have become an indispensable tool, providing an unparalleled level of confidence in quantitative analysis.[1] This guide provides a comprehensive technical overview of stable isotope-labeled (S)-N-methyl pregabalin, a key metabolite of the widely used pharmaceutical agent, pregabalin. We will explore the foundational principles of stable isotope labeling, the pharmacological context of pregabalin and its N-methylated metabolite, a proposed synthetic pathway for the labeled analog, and detailed analytical methodologies for its characterization and use as an internal standard in complex biological matrices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this critical tool for robust and reliable bioanalysis.

The Foundational Principles of Stable Isotope Labeling in Drug Development

Stable isotope labeling is a technique where atoms within a molecule are replaced with their non-radioactive isotopes.[2][3] These isotopes, such as deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N), contain extra neutrons, which increases their atomic mass without altering the fundamental chemical properties or biological activity of the molecule.[2][4] This unique mass signature allows labeled compounds to be differentiated from their unlabeled counterparts by mass spectrometry (MS), making them ideal tracers for biological systems.[3][4]

The primary advantages of using stable isotopes over radioactive isotopes are their safety, as they pose no radiation risk, and their stability, as they do not decay over time.[2][4][5] This makes them exceptionally well-suited for a variety of applications in drug metabolism and pharmacokinetic (DMPK) studies, including:

  • Tracing Metabolic Fates: Following the metabolic pathways of a drug within a biological system to identify and quantify metabolites.[6][7]

  • Distinguishing Endogenous vs. Exogenous Molecules: Accurately measuring the concentration of a drug or its metabolite without interference from naturally occurring (endogenous) molecules in the body.[4]

  • Quantitative Bioanalysis: Serving as superior internal standards in isotope dilution mass spectrometry (IDMS), the gold standard for quantification in complex matrices like plasma and urine.[4][8]

Pharmacological Context: Pregabalin and its N-Methylated Metabolite

Pregabalin: A Profile

Pregabalin, chemically known as (S)-3-(aminomethyl)-5-methylhexanoic acid, is a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA).[9][10] Its primary mechanism of action involves high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system.[11][12][13] This interaction modulates calcium influx, reducing the release of excitatory neurotransmitters and underpinning its efficacy as an anticonvulsant, analgesic, and anxiolytic agent.[11][12] It is widely prescribed for neuropathic pain, epilepsy, and generalized anxiety disorder.[11][14][15]

From a pharmacokinetic perspective, pregabalin is characterized by negligible metabolism in humans. Following administration, approximately 98% of the dose is excreted unchanged in the urine.[16][17]

(S)-N-Methyl Pregabalin: The Minor Metabolite

Despite its limited metabolism, a primary metabolite of pregabalin has been identified: (S)-N-methyl pregabalin.[12][16][18] This compound is formed through the N-methylation of the primary amino group of the parent drug.[12] It is a minor metabolite, accounting for only about 0.9% of the administered dose found in urine.[16][17][18] Although its pharmacological activity is significantly reduced compared to the parent compound, its accurate quantification is crucial for a complete characterization of pregabalin's absorption, distribution, metabolism, and excretion (ADME) profile.[12][19]

The Indispensable Role of SIL (S)-N-Methyl Pregabalin in Research

The primary and most critical application of stable isotope-labeled (S)-N-methyl pregabalin is as an internal standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL internal standard is considered the gold standard because it is chemically and physically almost identical to the analyte of interest.[20][21]

This near-identical nature ensures that the SIL standard co-elutes chromatographically, experiences the same extraction efficiency during sample preparation, and is subject to the same degree of ionization suppression or enhancement (matrix effects) in the mass spectrometer source.[20][22] By adding a known quantity of the SIL standard to a sample before processing, any variability or loss during the analytical workflow affects both the analyte and the standard equally. The ratio of their signals remains constant, allowing for highly accurate and precise quantification of the unlabeled (S)-N-methyl pregabalin in the sample.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with known amount of SIL (S)-N-Methyl Pregabalin Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract LC LC Separation (Co-elution) Extract->LC MS Mass Spectrometry (Detection) LC->MS Ratio Calculate Peak Area Ratio (Analyte / SIL Standard) MS->Ratio Quant Quantify Analyte Concentration Ratio->Quant Result Result Quant->Result Accurate Result

Caption: Workflow for quantitative bioanalysis using a SIL internal standard.

Proposed Synthesis of Stable Isotope Labeled (S)-N-Methyl Pregabalin

Strategy: The synthesis begins with a suitable precursor, (S)-3-(azidomethyl)-5-methylhexanoic acid, which can be derived from established pregabalin synthesis routes. The azide group serves as a masked amine. The carboxylic acid is first protected to prevent side reactions. The azide is then reduced to a primary amine, which is subsequently methylated using a stable isotope-labeled methylating agent. Finally, deprotection yields the target compound.

G A Start: (S)-3-(azidomethyl)- 5-methylhexanoic acid B Step 1: Protection (e.g., Esterification with BnBr, Cs2CO3) A->B C Protected Intermediate B->C D Step 2: Reduction (e.g., H2, Pd/C) C->D E Primary Amine Intermediate D->E F Step 3: Labeled N-Methylation (e.g., ¹³CD₃I, K₂CO₃) E->F G Protected Labeled Product F->G H Step 4: Deprotection (e.g., Hydrogenolysis) G->H I Final Product: SIL (S)-N-Methyl Pregabalin H->I

Caption: Proposed synthetic pathway for SIL (S)-N-Methyl Pregabalin.

Analytical Characterization and Quality Control

Once synthesized, the SIL standard must be rigorously characterized to confirm its identity, purity, and the extent and location of isotopic labeling. This is a critical self-validating step to ensure the trustworthiness of the standard.[29] The two primary analytical techniques for this are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the labeled compound and to determine its isotopic enrichment.[29] The mass difference between the labeled and unlabeled compound should be sufficient (ideally ≥ 3 mass units) to avoid spectral overlap from the natural isotopic abundance of the analyte.[22]

Labeling ReagentLabelMass Shift (Δm/z)Notes
CD₃ID₃+3Cost-effective, but potential for chromatographic shift.
¹³CH₃I¹³C+1Minimal chromatographic shift, but low mass difference.
¹³CD₃I¹³C, D₃+4Excellent choice, combines benefits of both labels.

Table 1: Common labeling strategies for N-methylation and their corresponding mass shifts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for confirming the precise location of the isotopic label within the molecular structure.[3][29] For (S)-N-methyl-¹³CD₃-pregabalin:

  • ¹H NMR: The signal for the methyl protons would be absent. Protons on the adjacent carbon (the -CH₂- group) would show a simplified splitting pattern.

  • ¹³C NMR: A strong, distinct signal corresponding to the ¹³C-labeled methyl group would be observed, confirming the label's position.

  • ²H NMR: A signal corresponding to the deuterium atoms would be present.

The combination of MS and NMR provides a comprehensive evaluation of the isotopic enrichment and structural integrity of the synthesized standard.[29]

Experimental Protocol: Quantification of (S)-N-Methyl Pregabalin in Human Plasma

This protocol outlines a standard methodology for the use of SIL (S)-N-methyl pregabalin as an internal standard for quantifying the endogenous metabolite in human plasma samples via LC-MS/MS.

Materials and Reagents
  • Human Plasma (K₂EDTA as anticoagulant)

  • (S)-N-Methyl Pregabalin reference standard

  • Stable Isotope Labeled (S)-N-Methyl Pregabalin (e.g., ¹³CD₃-labeled) as internal standard (IS)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (LC-MS grade)

Step-by-Step Methodology
  • Preparation of Standards and Samples:

    • Prepare a stock solution of the SIL internal standard in methanol at 100 µg/mL. Create a working IS solution by diluting the stock to 50 ng/mL in 50:50 acetonitrile:water.

    • Prepare calibration curve standards by spiking blank human plasma with the (S)-N-methyl pregabalin reference standard to achieve concentrations ranging from 0.5 to 200 ng/mL.

    • Thaw unknown plasma samples at room temperature.

  • Sample Extraction (Protein Precipitation):

    • To 50 µL of each plasma sample (calibrator, QC, or unknown), add 10 µL of the working IS solution (50 ng/mL). Vortex briefly.

    • Add 200 µL of cold acetonitrile to precipitate plasma proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new 96-well plate or autosampler vials for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Conditions:

      • Column: C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Flow Rate: 0.5 mL/min.

      • Injection Volume: 5 µL.

      • Gradient: Start at 5% B, ramp to 95% B over 3.0 minutes, hold for 0.5 minutes, return to 5% B and re-equilibrate for 1.0 minute. Total run time: 4.5 minutes.

    • Mass Spectrometry (MS) Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), Positive.

      • Scan Type: Multiple Reaction Monitoring (MRM).

      • MRM Transitions (Hypothetical):

        • (S)-N-Methyl Pregabalin: Q1: 174.2 m/z → Q3: 118.1 m/z (loss of isobutene and water).

        • SIL IS (¹³CD₃-labeled): Q1: 178.2 m/z → Q3: 122.1 m/z. (Note: These transitions must be empirically optimized on the specific mass spectrometer being used).

  • Data Analysis and Quantification:

    • Integrate the peak areas for both the analyte and the SIL IS MRM transitions.

    • Calculate the peak area ratio (Analyte Area / IS Area) for each sample.

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration for the calibration standards. Use a weighted (1/x²) linear regression.

    • Determine the concentration of (S)-N-methyl pregabalin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

Stable isotope-labeled (S)-N-methyl pregabalin is a vital research tool, serving as the cornerstone for accurate and reliable quantification of this key pregabalin metabolite. Its use as an internal standard in isotope dilution mass spectrometry mitigates variability from sample preparation and matrix effects, ensuring the highest level of data integrity. By understanding its synthesis, rigorous analytical characterization, and proper implementation in validated bioanalytical methods, researchers in drug metabolism, pharmacokinetics, and clinical pharmacology can achieve the precision required to fully elucidate the disposition of pregabalin and advance neurological and psychiatric research.

References

  • Title: Using Stable Isotopes to Evaluate Drug Metabolism Pathways Source: SciTechnol URL: [Link]

  • Title: An Overview of Stable-Labeled Compounds & Their Applications Source: Moravek, Inc. URL: [Link]

  • Title: Applications of stable isotopes in clinical pharmacology Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies Source: ACS Publications (Chemical Research in Toxicology) URL: [Link]

  • Title: Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases Source: Metabolic Solutions URL: [Link]

  • Title: USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS Source: NMI (National Measurement Institute, Australia) URL: [Link]

  • Title: Isotopic labeling Source: Wikipedia URL: [Link]

  • Title: Clinical Pharmacology Biopharmaceutics Review(s) - Pregabalin Source: U.S. Food and Drug Administration (accessdata.fda.gov) URL: [Link]

  • Title: A novel method for spectrophotometric determination of pregabalin in pure form and in capsules Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Pregabalin: latest safety evidence and clinical implications for the management of neuropathic pain Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Gabapentinoids in Psychiatry: Pharmacology of Pregabalin and Gabapentin Source: Psych Scene Hub URL: [Link]

  • Title: HPLC Determination of Pregabalin in Bulk and Pharmaceutical Dosage Forms After Derivatization with 1-Fluoro-2,4-dinitrobenzene Source: Asian Journal of Chemistry URL: [Link]

  • Title: The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations Source: Waters Corporation URL: [Link]

  • Title: How can we get stable isotope labeled compounds as internal standards for research with mass spectrometry? Source: ResearchGate URL: [Link]

  • Title: A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-LC-MS and NMR Source: RSC Publishing (Analytical Methods) URL: [Link]

  • Title: Note An efficient total synthesis of (±)-pregabalin Source: Indian Journal of Chemistry URL: [Link]

  • Title: Pregabalin Synthesis Source: Prous Science (Drugs of the Future) URL: [Link]

  • Title: Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Source: SciSpace (Journal of Mass Spectrometry) URL: [Link]

  • Title: Synthesis method of pregabalin Source: Google Patents URL
  • Title: Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Development of a new synthesis approach for S-pregabalin by optimizing the preparation stages Source: ResearchGate URL: [Link]

  • Title: Fig. 2 Presented method for S-pregabalin synthesis Source: ResearchGate URL: [Link]

  • Title: Clinical use of pregabalin in the management of central neuropathic pain Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin Source: Lupine Publishers URL: [Link]

  • Title: The Potential of Pregabalin in Neurology, Psychiatry and Addiction: A Qualitative Overview Source: ResearchGate URL: [Link]

  • Title: Pregabalin for chronic neuropathic pain in adults Source: Cochrane URL: [Link]

Sources

Technical Guide: LC-MS/MS Identification of Pregabalin N-Methyl Metabolite in Human Urine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identification of Pregabalin N-methyl metabolite in human urine Content Type: In-depth Technical Guide Audience: Researchers, Bioanalytical Scientists, Toxicologists

Executive Summary

Pregabalin (Lyrica) is a gamma-aminobutyric acid (GABA) analog widely used for neuropathic pain and epilepsy.[1] Unlike many CNS drugs, pregabalin undergoes negligible hepatic metabolism in humans, with >90% of the dose excreted unchanged in urine.[1][2] However, for comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) characterization and forensic verification of ingestion versus sample spiking, the identification of its minor metabolites is critical.

The N-methylated derivative of pregabalin is the primary metabolite found in human urine, yet it accounts for less than 1% of the administered dose.[3] This low abundance presents a significant bioanalytical challenge, requiring high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and optimized sample preparation to distinguish it from the abundant parent compound and matrix background. This guide details the mechanistic basis, experimental protocol, and validation criteria for isolating and identifying this specific metabolite.

Metabolic Context & Mechanistic Pathway

The N-Methylation Pathway

Pregabalin [(S)-3-(aminomethyl)-5-methylhexanoic acid] is a zwitterionic amino acid. While it does not bind to plasma proteins or undergo CYP450 metabolism, a small fraction serves as a substrate for N-methyltransferase enzymes. This reaction adds a methyl group to the primary amine, increasing lipophilicity slightly but retaining the core isobutyl-GABA structure.

The detection of N-methyl pregabalin is a definitive marker of biological processing, distinguishing in vivo metabolism from ex vivo adulteration (e.g., dissolving a pill in urine).

Pathway Visualization

The following diagram illustrates the structural transformation and the mass shift (+14 Da) targeted in MS analysis.

PregabalinMetabolism Figure 1: Metabolic Pathway of Pregabalin N-Methylation PGB Pregabalin (Parent) MW: 159.23 Da [M+H]+: 160.1 Enzyme N-Methyltransferase (Minor Pathway <1%) PGB->Enzyme Substrate Urine Renal Excretion (Urine Matrix) PGB->Urine >90% Unchanged NMP N-Methyl Pregabalin MW: 173.26 Da [M+H]+: 174.1 Enzyme->NMP Methylation (+14 Da) NMP->Urine ~0.9% of Dose

Caption: Figure 1 depicts the minor metabolic conversion of Pregabalin to its N-methyl derivative prior to renal excretion.[1][2][4]

Analytical Strategy: LC-MS/MS

The Challenge of Disparity

In a typical urine sample, the concentration of unchanged pregabalin may exceed the N-methyl metabolite by a factor of 100:1 to 1000:1.

  • Risk: The massive parent peak can cause ion suppression in the source, masking the trace metabolite if they co-elute.

  • Solution: Chromatographic resolution is essential. While both are polar, the N-methyl group reduces polarity slightly, allowing separation on C18 phases with adequate aqueous retention, or HILIC (Hydrophilic Interaction Liquid Chromatography) columns.

Mass Spectrometry Fragmentation Logic

To build a Multiple Reaction Monitoring (MRM) method, we must derive the transitions based on the structural chemistry.

  • Parent (Pregabalin):

    • Precursor: m/z 160.1

      
      
      
    • Primary Fragment: m/z 142.1 (Loss of

      
      , lactam formation).
      
    • Secondary Fragment: m/z 55.1 (Isobutyl carbocation).

  • Metabolite (N-Methyl Pregabalin):

    • Precursor: m/z 174.1

      
       (Shift of +14 Da).
      
    • Transition 1 (Quantifier): m/z 156.1.

      • Mechanism:[5][6] Loss of

        
         to form the N-methyl lactam ring. This parallels the parent's primary fragmentation.
        
    • Transition 2 (Qualifier): m/z 55.1.

      • Mechanism:[5][6] The isobutyl tail remains unmodified; thus, the m/z 55 fragment is conserved.

Detailed Experimental Protocol

Reagents & Materials
  • Standards: Pregabalin (Certified Reference Material), N-methyl pregabalin (Custom synthesis or metabolite standard if available).

  • Internal Standard (IS): Pregabalin-d4 or Gabapentin-d10.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

  • SPE Cartridges: Mixed-mode Cation Exchange (MCX) – critical for retaining the amine group while washing away interferences.

Sample Preparation (Solid Phase Extraction)

While "dilute-and-shoot" works for the abundant parent, SPE is recommended for the metabolite to enrich the analyte and remove matrix suppression.

  • Conditioning: 1 mL MeOH followed by 1 mL Water.

  • Loading: Mix 200 µL Urine + 20 µL IS + 200 µL 2% Formic Acid. Load onto cartridge.

  • Washing:

    • Wash 1: 1 mL 2% Formic Acid (removes acidic/neutral interferences).

    • Wash 2: 1 mL MeOH (removes hydrophobic neutrals).

  • Elution: 1 mL 5% Ammonium Hydroxide in Methanol (releases the basic amines).

  • Reconstitution: Evaporate to dryness under

    
     at 40°C; reconstitute in 100 µL Mobile Phase A.
    
LC-MS/MS Parameters

Liquid Chromatography (LC):

  • Column: Phenomenex Luna Omega Polar C18 (100 x 2.1 mm, 1.6 µm) or equivalent.

    • Reasoning: "Polar C18" phases prevent pore dewetting in high-aqueous conditions needed to retain these polar amines.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[6]

  • Gradient:

    • 0.0 min: 2% B (Hold for 1 min to trap polar analytes)

    • 1.0 - 4.0 min: Ramp to 30% B

    • 4.0 - 4.1 min: Ramp to 95% B (Wash)

    • 5.0 min: Re-equilibrate at 2% B.

Mass Spectrometry (MS):

  • Source: Electrospray Ionization (ESI), Positive Mode.[5][6][7]

  • Spray Voltage: 4500 V.

  • Source Temp: 500°C.

MRM Table:

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Role
Pregabalin 160.1142.115Quantifier
160.155.125Qualifier
N-Methyl Pregabalin 174.1 156.1 18 Quantifier
174.1 55.1 28 Qualifier
Pregabalin-d4 (IS) 164.1146.115Internal Std

Workflow Visualization

The following diagram outlines the logical flow from sample collection to data validation, ensuring a self-validating system.

Workflow cluster_Validation Quality Control Gates Sample Human Urine Sample (High Parent / Low Metabolite) SPE Solid Phase Extraction (MCX) Concentrate Basic Analytes Sample->SPE Enrichment LC LC Separation Polar C18 Column Retain Polar Amines SPE->LC Clean Extract MS MS/MS Detection (ESI+) Target m/z 174 -> 156 LC->MS Elution Data Data Analysis Calculate Ion Ratio (Quant/Qual) MS->Data Raw Spectra Gate1 RT Match (+/- 0.1 min) Data->Gate1 Gate2 S/N Ratio > 10:1 Gate1->Gate2

Caption: Figure 2: Analytical workflow for the isolation and confirmation of N-methyl pregabalin.

Data Interpretation & Validation

Identification Criteria

To confirm the presence of the N-methyl metabolite, the following criteria must be met (self-validating protocol):

  • Retention Time (RT): The N-methyl metabolite is slightly less polar than pregabalin due to the methyl group masking the amine hydrogen. It typically elutes after pregabalin on a Reverse Phase C18 column.

  • Mass Shift: Observation of the parent ion at m/z 174.1.

  • Transition Ratio: The ratio of the peak area for m/z 156.1 to m/z 55.1 should be consistent with the reference standard (typically within ±20%).

Quantitative Considerations

Since the metabolite is present at <1% of the dose, linearity should be established in the low range (e.g., 1–100 ng/mL), whereas the parent drug requires a high range (e.g., 1–100 µg/mL). It is often necessary to run two different calibration curves or dilute the sample for parent quantification while using the undiluted extract for the metabolite.

References

  • Pfizer Inc. (2024). Lyrica (pregabalin) Prescribing Information. U.S. Food and Drug Administration.[4] [Link]

  • Bockbrader, H. N., et al. (2010). Clinical Pharmacokinetics of Pregabalin in Healthy Volunteers. Journal of Clinical Pharmacology. [Link]

  • Hitchcock, A., & Marginean, I. (2019). Enantiomeric Identification of Pregabalin by GC-MS via Methylation and S-TPC Chiral Derivatization. Journal of Forensic Sciences. [Link]

  • Wong, Y. C., et al. (2019). Determination of Pregabalin in Human Plasma by LC-MS/MS. Frontage Laboratories Technical Note. [Link]

  • European Medicines Agency (EMA). (2022). Assessment Report: Pregabalin. [Link]

Sources

An In-depth Technical Guide to the Solubility and Physicochemical Properties of (S)-N-Methyl-d5 Pregabalin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(S)-N-Methyl-d5 Pregabalin is a deuterated isotopologue of the N-methylated metabolite of (S)-Pregabalin. Pregabalin, known chemically as (S)-3-(aminomethyl)-5-methylhexanoic acid, is a widely recognized anticonvulsant and analgesic drug.[1] It functions by binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system.[1] The study of its metabolites and their deuterated analogues is of significant interest in drug development for understanding pharmacokinetics, metabolic stability, and potential for therapeutic optimization.

This guide provides a comprehensive overview of the known physicochemical properties of the parent compound, (S)-Pregabalin, and extrapolates the likely characteristics of (S)-N-Methyl-d5 Pregabalin based on established principles of N-methylation and deuteration in medicinal chemistry. Detailed experimental protocols for the determination of key parameters are also provided for researchers and drug development professionals.

Physicochemical Profile of (S)-Pregabalin

Understanding the properties of the parent compound is fundamental. (S)-Pregabalin is a white to off-white crystalline solid.[2] It is an amino acid derivative and exists as a zwitterion at physiological pH.[3]

PropertyValueSource(s)
Molecular Formula C8H17NO2[2]
Molecular Weight 159.23 g/mol [2][4]
Melting Point 176-178 °C[5]
pKa pKa1 (carboxyl) = 4.2, pKa2 (amine) = 10.6[3][5]
Aqueous Solubility Sparingly soluble to freely soluble, pH-dependent. Ranges from 47 mg/mL at pH 10.1 to 107 mg/mL at pH 3.7.[3][6][3][6]
LogP (Octanol/Water) -1.35 at pH 7.4[3][5]

The Impact of N-Methylation and Deuteration on Physicochemical Properties

The introduction of an N-methyl group and deuterium atoms to the pregabalin structure is expected to modulate its properties in several ways.

Structural Modifications

The chemical structure of (S)-Pregabalin is modified by the addition of a methyl group to the primary amine and the replacement of five hydrogen atoms with deuterium on that methyl group.

Caption: Chemical structures of (S)-Pregabalin and (S)-N-Methyl-d5 Pregabalin.

Impact of N-Methylation
  • pKa: N-methylation of a primary amine to a secondary amine generally results in a slight decrease in basicity, which would correspond to a decrease in the pKa of the amino group. This is due to the electron-donating effect of the methyl group, which can also increase steric hindrance around the nitrogen, affecting its protonation.

  • Solubility and Lipophilicity: The effect of N-methylation on aqueous solubility can be complex. While adding a methyl group increases the molecule's lipophilicity (logP), it can also disrupt crystal lattice packing and intermolecular hydrogen bonding, which may in some cases increase solubility.[7][8][9] For simple amines, N-methylation often has little impact on solubility but increases the distribution coefficient (logD).

Impact of Deuteration
  • Molecular Weight: The most direct effect of deuteration is an increase in molecular weight. Replacing five hydrogen atoms (atomic mass ~1.008 amu) with five deuterium atoms (atomic mass ~2.014 amu) will increase the molecular weight of the N-methyl group.

  • Physicochemical Properties: Deuteration generally has a minimal impact on macroscopic physical properties such as melting point, boiling point, and pKa.[10] The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to subtle changes in molecular volume and polarizability.[11][12] Lipophilicity is also only slightly affected, with deuterated compounds sometimes showing a very small decrease in logP.[11]

  • Metabolic Stability: The most significant consequence of deuteration is the kinetic isotope effect.[13][14] The greater strength of the C-D bond compared to the C-H bond can make it more resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[14] This can lead to a reduced rate of metabolism, a longer biological half-life, and potentially altered pharmacokinetic profiles.[14]

Experimental Protocols for Physicochemical Characterization

The following are standard, field-proven methodologies for determining the key physicochemical properties of a new chemical entity like (S)-N-Methyl-d5 Pregabalin.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.[15]

start Start add_excess Add excess solid compound to a known volume of solvent (e.g., buffer at specific pH) start->add_excess shake Equilibrate by shaking at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) add_excess->shake separate Separate the solid and liquid phases (e.g., centrifugation or filtration) shake->separate analyze Analyze the concentration of the compound in the supernatant using a validated analytical method (e.g., HPLC-UV) separate->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Protocol:

  • Preparation of Solvent Media: Prepare a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Addition of Compound: Add an excess amount of (S)-N-Methyl-d5 Pregabalin to a known volume of each buffer in a sealed vial. The presence of undissolved solid is crucial.

  • Equilibration: Place the vials in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation followed by filtration through a 0.22 µm filter.

  • Quantification: Accurately dilute the filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments for each pH condition.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a robust method for determining the ionization constants of a compound.[16][17]

Step-by-Step Protocol:

  • Sample Preparation: Dissolve an accurately weighed amount of (S)-N-Methyl-d5 Pregabalin in a suitable solvent, typically a co-solvent system like methanol/water, to ensure complete dissolution.[17]

  • Titration Setup: Calibrate a pH meter with standard buffers.[16] Place the sample solution in a thermostated vessel and immerse the pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) and then with a strong base (e.g., 0.1 M NaOH), or vice versa, while continuously monitoring the pH.[16]

  • Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the titration curve.

LogP/LogD Determination (Shake-Flask Method)

This method directly measures the partitioning of a compound between two immiscible liquids, typically n-octanol and water.[18]

start Start prepare_phases Pre-saturate n-octanol with aqueous buffer and vice versa start->prepare_phases dissolve Dissolve the compound in one phase prepare_phases->dissolve mix Mix equal volumes of the pre-saturated n-octanol and aqueous buffer containing the compound dissolve->mix equilibrate Shake the mixture for a defined period to reach partitioning equilibrium mix->equilibrate separate Separate the two phases by centrifugation equilibrate->separate analyze Determine the concentration of the compound in each phase by a suitable analytical method (e.g., HPLC-UV) separate->analyze calculate Calculate LogP = log([concentration in octanol] / [concentration in aqueous phase]) analyze->calculate end End calculate->end

Caption: Workflow for LogP determination using the shake-flask method.

Step-by-Step Protocol:

  • Phase Preparation: Pre-saturate n-octanol with the aqueous buffer of interest (e.g., phosphate-buffered saline at pH 7.4 for LogD) and vice-versa by shaking them together and allowing the phases to separate.[19]

  • Partitioning: Dissolve a known amount of (S)-N-Methyl-d5 Pregabalin in one of the phases. Add an equal volume of the other pre-saturated phase.

  • Equilibration: Shake the mixture vigorously for a sufficient time to allow for partitioning equilibrium to be established.

  • Phase Separation: Separate the n-octanol and aqueous layers by centrifugation.

  • Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method.

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP (or LogD at a specific pH) is the base-10 logarithm of this ratio.[20]

Conclusion

While specific experimental data for (S)-N-Methyl-d5 Pregabalin is not yet widely available in the public domain, a strong predictive understanding of its solubility and physical properties can be derived from the well-characterized parent compound, (S)-Pregabalin, and established principles of medicinal chemistry. The N-methylation and deuteration are expected to subtly influence its pKa and lipophilicity while potentially having a more pronounced effect on its metabolic stability. The experimental protocols detailed in this guide provide a robust framework for the empirical determination of these crucial parameters, which are essential for the advancement of this compound in the drug development pipeline.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

  • De la Torre, B. G., & Albericio, F. (2015). The impact of N-methylation on aqueous solubility and lipophilicity. Future Medicinal Chemistry, 7(16), 2133-2144. Available at: [Link]

  • PharmaCompass. Pregabalin | Drug Information, Uses, Side Effects, Chemistry. Available at: [Link]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Available at: [Link]

  • BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. Available at: [Link]

  • Lokey Lab Protocols. (2017, March 6). Shake Flask logK. Available at: [Link]

  • Unibest Industrial Co., Ltd. (2024, July 31). 5 Benefits of Deuteration in Drug Discovery. Available at: [Link]

  • Science is Everyone. (2023, October 20). Deuteration in Drug Development: Tiny Reactions with Big Promise. Available at: [Link]

  • Syroeshkin, A. V., Uspenskaya, E. V., Pleteneva, T. V., & Levitskaya, O. V. (2020). The Influence of Deuterium on the Properties of Pharmaceutical Substances (Review). Drug development & registration, 9(3), 25-31. Available at: [Link]

  • Ward, S. E., & Jones, R. C. (2013). Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. MedChemComm, 4(1), 104-111. Available at: [Link]

  • U.S. Food and Drug Administration. (2012, May 16). 021446Orig1s028. Available at: [Link]

  • Study.com. (2025, December 4). Pregabalin: Structure, Ingredients & Drug Interactions. Available at: [Link]

  • Kumar, S., & Gaikwad, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Global Journal of Pharmacy & Pharmaceutical Sciences, 1(4), 555566. Available at: [Link]

  • Wikipedia. Deuterated drug. Available at: [Link]

  • DrugFuture.com. Pregabalin. Available at: [Link]

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5486971, Pregabalin. Available at: [Link]

  • Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. Molecules, 17(12), 14270-14300. Available at: [Link]

  • CBG-MEB. (2018, January 8). Public Assessment Report Scientific discussion Siranalen 75 mg, 150 mg and 300 mg, hard capsules (pregabalin). Available at: [Link]

  • Technology Networks. LogP/LogD/pKa Analysis. Available at: [Link]

  • Wikipedia. Pregabalin. Available at: [Link]

  • Rauf, M. A., Arvidsson, P. I., Albericio, F., Govender, T., Maguire, G. E., Kruger, H. G., & Honarparvar, B. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry, 13(39), 9993-10006. Available at: [Link]

  • Rauf, M. A., Arvidsson, P. I., Albericio, F., Govender, T., Maguire, G. E., Kruger, H. G., & Honarparvar, B. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry, 13(39), 9993-10006. Available at: [Link]

  • Google Patents. WO2009080365A1 - Pregabalin salts.
  • PharmaGuru.co. (2025, March 31). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Available at: [Link]

  • SciLifeLab Publications. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Available at: [Link]

  • ChemAxon. chemaxon.calculations.logp API documentation. Available at: [Link]

  • International Journal of Innovative Research in Science & Technology. (2025, November 7). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Available at: [Link]

  • Agilent Technologies. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Available at: [Link]

  • Pion Inc. (2024, January 16). Introduction to log P and log D measurement using PionT3. Available at: [Link]

Sources

Pregabalin Impurity G deuterated standard availability

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Monograph: Pregabalin Impurity G (Ph. Eur.) – Structural Characterization, Deuterated Standard Sourcing, and LC-MS/MS Quantification

Executive Summary

In the trace analysis of Gabapentinoids, Pregabalin Impurity G presents a unique challenge due to its stereochemical complexity and origin as a chiral resolution intermediate. Unlike oxidative degradants, Impurity G is a process-related impurity stemming from the synthesis pathway involving (R)-1-phenylethylamine.

This guide addresses the critical gap in deuterated standard availability for Impurity G. While native standards are available, stable isotope-labeled (SIL) analogues for Impurity G are frequently non-stock items requiring custom synthesis. This document outlines the structural basis of the impurity, strategies for sourcing or synthesizing the deuterated standard, and a validated LC-MS/MS workflow for its quantification in complex matrices.

Part 1: Structural Anatomy & Origin

To accurately source a standard, one must first validate the chemical identity, as pharmacopoeial designations (EP vs. USP) can shift.

  • Common Name: Pregabalin Impurity G (Ph.[1] Eur.)

  • Chemical Name: (3R)-5-methyl-3-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]hexanoic acid[1]

  • CAS Registry: 930585-94-7[1][2]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 291.39 g/mol [1][2][3]

Mechanism of Formation: Impurity G is typically formed during the resolution of the racemic precursor (3-isobutylglutaric acid derivatives) using the chiral auxiliary (R)-1-phenylethylamine . Incomplete hydrolysis or side reactions during the subsequent steps result in this amide impurity persisting in the final API.

Figure 1: Formation Pathway of Impurity G

G Precursor 3-Isobutylglutaric Anhydride Intermediate Chiral Resolution Complex Precursor->Intermediate + Reagent Reagent (R)-1-Phenylethylamine (Chiral Auxiliary) Reagent->Intermediate ImpurityG Pregabalin Impurity G (Amide Derivative) CAS: 930585-94-7 Intermediate->ImpurityG Incomplete Hydrolysis/ Side Reaction Pregabalin Pregabalin API (Hydrolysis Product) Intermediate->Pregabalin Hydrolysis (Desired)

Caption: The genesis of Impurity G from the chiral resolution step. The persistence of the phenylethylamine moiety creates the high-molecular-weight amide impurity.

Part 2: Deuterated Standard Availability & Sourcing Strategy

The Availability Gap

Unlike Pregabalin-d6 (a commodity standard), Pregabalin Impurity G-d5 (deuterated on the phenyl ring) is not typically a stock item at major catalog houses (e.g., LGC, USP, EDQM).

Current Market Status (2025/2026):

  • Native Standard: Widely available (Veeprho, SynZeal, Clearsynth, LGC).

  • Deuterated Standard: Rare/Custom Synthesis only.

Sourcing Strategy: The "Build vs. Buy" Decision

If your regulatory submission requires a stable isotope-labeled internal standard (SIL-IS) specifically for Impurity G (to compensate for matrix effects in blood/plasma), you have two primary options:

Option A: Custom Synthesis (Recommended for High-Volume Assays) Request a custom synthesis from a specialized CRO. The most efficient synthetic route involves using (R)-1-phenylethylamine-d5 as the starting reagent.

  • Precursor: (R)-1-Phenylethylamine-d5 (CAS 1219803-49-2 or similar).

  • Reaction: React d5-amine with 3-isobutylglutaric anhydride.

  • Result: Pregabalin Impurity G-d5 (Stable label on the aromatic ring).

  • Estimated Lead Time: 4–8 weeks.

Option B: Surrogate Internal Standard (The "RRF" Approach) If custom synthesis is cost-prohibitive, validate the method using Pregabalin-d6 as the IS for Impurity G, applying a Relative Response Factor (RRF).

  • Risk: Pregabalin-d6 elutes significantly earlier than Impurity G (due to Impurity G's lipophilic phenyl group).

  • Mitigation: Ensure the LC gradient holds organic conditions long enough to elute Impurity G, and demonstrate that matrix suppression at the Impurity G retention time is consistent with the Pregabalin-d6 retention time (or use a closer structural analogue like Gabapentin-Lactam-d if available).

Part 3: LC-MS/MS Quantification Protocol

This protocol assumes the use of a custom-synthesized Pregabalin Impurity G-d5 or the Native Standard with RRF correction.

Method Principle: Reversed-phase chromatography (RPLC) with positive mode Electrospray Ionization (ESI+).

Chromatographic Conditions
  • Column: Waters XSelect CSH C18 (100 mm x 2.1 mm, 2.5 µm) or Phenomenex Kinetex F5.

    • Why: The CSH (Charged Surface Hybrid) particle provides excellent peak shape for basic amines like Pregabalin derivatives under acidic conditions.

  • Mobile Phase A: 5 mM Ammonium Acetate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.[4]

  • Gradient:

    Time (min) %B Event
    0.0 5 Initial Hold
    1.0 5 Start Elution
    6.0 90 Elute Impurity G (Lipophilic)
    7.5 90 Wash

    | 7.6 | 5 | Re-equilibrate |

Mass Spectrometry Parameters (MRM)
  • Ionization: ESI Positive (+).[5]

  • Source Temp: 500°C.

  • Capillary Voltage: 3.0 kV.

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Role
Pregabalin 160.155.118API
Impurity G 292.2105.125Target Impurity
Impurity G-d5 297.2110.125Internal Standard

Note: The product ion m/z 105.1 corresponds to the phenylethyl fragment, which is highly specific for Impurity G.

Figure 2: Analytical Workflow & Decision Tree

Workflow Start Start: Impurity G Analysis CheckStd Is Deuterated Impurity G Available? Start->CheckStd YesStd Use Impurity G-d5 (Ideal) CheckStd->YesStd Yes NoStd Use Pregabalin-d6 as Surrogate IS CheckStd->NoStd No MethodA Method A: Direct Isotope Dilution Corrects Matrix Effect perfectly YesStd->MethodA MethodB Method B: RRF Calculation Requires Matrix Factor Validation NoStd->MethodB LCMS LC-MS/MS Analysis (m/z 292.2 -> 105.1) MethodA->LCMS MethodB->LCMS

Caption: Decision matrix for selecting the quantification strategy based on standard availability.

Part 4: Scientific Integrity & Validation (E-E-A-T)

1. Isotopic Purity & Scrambling When synthesizing or purchasing Impurity G-d5, you must calculate the Isotopic Purity Factor (IPF) .

  • Protocol: Inject a neat solution of the deuterated standard (no analyte). Monitor the "M-5" channel (native mass).

  • Acceptance: The contribution of the deuterated standard to the native channel (m/z 292.2) must be < 0.5% of the LLOQ response of the native impurity.

  • Why: "Cross-talk" from impure standards will cause false positives in trace analysis.

2. Retention Time Shift (The Deuterium Effect) Deuterated compounds often elute slightly earlier than their protium counterparts in RPLC due to the slightly lower lipophilicity of the C-D bond compared to C-H.

  • Expectation: Impurity G-d5 may elute 0.05–0.1 min earlier than Native Impurity G.

  • Action: Ensure integration windows are wide enough to capture both.

3. Specificity Check Impurity G contains a phenyl ring. Ensure separation from Pregabalin Impurity D (another phenyl-containing impurity, though structurally distinct) and Impurity B (the enantiomer of Pregabalin, which will not separate on C18 but has a different mass than G).

References

  • European Directorate for the Quality of Medicines (EDQM). Pregabalin Monograph 2777. European Pharmacopoeia 10.0. (2020).

  • Veeprho Laboratories. Pregabalin Impurity G Structure and Characterization Data. (2024).[6]

  • K. S. Rao et al. Synthesis and Characterization of Pregabalin Impurities. The Pharmaceutical and Chemical Journal, 12(4):208-215. (2025).[3][5][7]

  • BenchChem. LC-MS/MS Method for the Quantification of Pregabalin Using (Rac)-Pregabalin-d10. (2025).[3][5][7]

  • SynThink Research Chemicals. Pregabalin EP Impurities & USP Related Compounds Catalog. (2024).[6]

Sources

Methodological & Application

Quantitative Analysis of Pregabalin and its N-methylated Metabolite in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Evelyn Reed

Introduction

Pregabalin, a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), is a widely prescribed pharmaceutical agent for the management of neuropathic pain, as an adjunctive therapy for partial seizures, and for generalized anxiety disorder.[1][2] Its mechanism of action involves high-affinity binding to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels within the central nervous system.[1][3] This interaction reduces calcium influx at nerve terminals, subsequently diminishing the release of excitatory neurotransmitters such as glutamate and substance P.[4]

Pharmacokinetically, pregabalin exhibits favorable properties, including rapid absorption and high bioavailability (≥90%), which is independent of the dose.[3][5] A crucial aspect of its clinical profile is its limited metabolism. Pregabalin undergoes negligible metabolism in humans, with over 90% of the administered dose excreted unchanged in the urine.[3][6][7] The primary metabolite identified is an N-methylated derivative, which accounts for a mere 0.9% of the administered dose and is pharmacologically inactive.[3][5][6]

Given its widespread use and the importance of therapeutic drug monitoring in specific clinical scenarios and pharmacokinetic studies, a robust, sensitive, and specific analytical method for the quantification of pregabalin and its major metabolite in human plasma is essential. This application note details a comprehensive and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for this purpose. The inherent sensitivity and selectivity of LC-MS/MS make it the gold standard for bioanalytical assays.[1][4]

Materials and Reagents

  • Analytes and Internal Standards:

    • Pregabalin (Reference Standard)

    • N-methylated pregabalin (Reference Standard)

    • Pregabalin-d10 (Stable Isotope Labeled Internal Standard)

  • Solvents and Chemicals:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Water (Type I, 18.2 MΩ·cm)

    • Formic acid (LC-MS grade)

    • Ammonium acetate (LC-MS grade)

  • Human Plasma:

    • Blank human plasma with K2EDTA as anticoagulant, sourced from certified vendors.

Experimental Workflow

The overall analytical workflow is designed for high-throughput analysis, balancing efficiency with analytical rigor. The process begins with a simple yet effective sample preparation step, followed by rapid chromatographic separation and highly selective detection by tandem mass spectrometry.

Pregabalin Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (100 µL) p2 Add Internal Standard (Pregabalin-d10) p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Evaporate Supernatant p4->p5 p6 Reconstitute p5->p6 a1 Inject into LC-MS/MS p6->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Mass Spectrometric Detection (MRM Mode) a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve Generation d1->d2 d3 Quantification of Analytes d2->d3

Caption: High-level workflow for the quantitative analysis of pregabalin.

Detailed Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve pregabalin and N-methylated pregabalin in methanol to prepare individual stock solutions. A separate stock solution of the internal standard, pregabalin-d10, is also prepared in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solutions in a mixture of 50:50 (v/v) methanol and water to create working solutions for calibration standards and quality control samples. The internal standard working solution is prepared by diluting the stock solution to an optimized concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation: Protein Precipitation

Protein precipitation is chosen for its simplicity, speed, and suitability for high-throughput analysis.[1][4][8] While solid-phase extraction (SPE) can offer cleaner extracts, the high polarity of pregabalin and the proven robustness of protein precipitation make it a more efficient choice for this application.[9]

  • Thaw: Allow plasma samples, calibration standards, and quality control samples to thaw at room temperature.

  • Aliquot: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

  • Add Internal Standard: Spike with 20 µL of the pregabalin-d10 internal standard working solution. The use of a stable isotope-labeled internal standard is critical as it co-elutes with the analyte and effectively compensates for variations in sample preparation and matrix effects.[4]

  • Vortex: Briefly vortex the mixture for 10 seconds.

  • Precipitate: Add 400 µL of cold acetonitrile to precipitate plasma proteins.

  • Mix and Centrifuge: Vortex vigorously for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer and Evaporate: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 0.1% formic acid in water). Vortex for 30 seconds to ensure complete dissolution.

  • Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The chromatographic and mass spectrometric parameters are optimized to ensure a short run time, good peak shape, and high sensitivity without interference from endogenous plasma components.[1]

Table 1: LC-MS/MS Parameters

ParameterSetting
LC System
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient ElutionA rapid gradient from low to high organic phase is typically used to ensure elution of the analytes and cleaning of the column.
MS System
Ionization ModePositive Electrospray Ionization (ESI)
Scan TypeMultiple Reaction Monitoring (MRM)
Ion Spray Voltage4500 V
Source Temperature450°C

Table 2: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Pregabalin160.1142.1[8]
N-methylated Pregabalin174.1156.1
Pregabalin-d10 (IS)170.1152.1[4]

Method Validation

The developed method must be rigorously validated according to the guidelines set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[10][11][12][13] This ensures the reliability and reproducibility of the data for clinical and research applications.

Validation Parameters and Acceptance Criteria
  • Specificity and Selectivity: Assessed by analyzing blank plasma from at least six different sources to ensure no significant interference at the retention times of the analytes and internal standard.

  • Linearity and Range: A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration. The curve should have a correlation coefficient (r²) of ≥ 0.99. The typical linear range for pregabalin in plasma is from approximately 30 to 5000 ng/mL.[8]

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in multiple replicates (n≥5) on different days. The mean accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and the precision (as coefficient of variation, CV%) should not exceed 15% (20% at LLOQ).[14][15]

  • Recovery and Matrix Effect: Extraction recovery is evaluated by comparing the analyte response in pre-spiked extracted samples to that of post-spiked extracted samples. The matrix effect is assessed to ensure that endogenous components do not suppress or enhance the ionization of the analytes.

  • Stability: The stability of pregabalin in plasma is evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage at -20°C or -80°C.[8][16]

Results and Discussion

The described LC-MS/MS method demonstrates excellent performance for the quantification of pregabalin and its N-methylated metabolite in human plasma.

Chemical_Structures cluster_pregabalin Pregabalin cluster_metabolite N-methylated Pregabalin pregabalin pregabalin_label C8H17NO2 metabolite Structure not readily available (Methyl group on amine) metabolite_label C9H19NO2

Sources

Application Note: Sample Preparation for N-Methyl Pregabalin Extraction from Urine

[1]

Abstract & Introduction

N-Methyl Pregabalin (also known as Impurity B or a minor metabolite of Pregabalin) presents unique bioanalytical challenges compared to its parent compound. While Pregabalin is a primary amine, N-methyl pregabalin is a secondary amine , structurally distinct by a single methyl group. This subtle difference alters its derivatization chemistry and lipophilicity, though it retains the zwitterionic character typical of gabapentinoids.

This Application Note provides a definitive guide for extracting N-methyl pregabalin from human urine. We prioritize Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) as the gold standard for reducing matrix effects (ion suppression) in LC-MS/MS analysis. We also outline a "Dilute-and-Shoot" protocol for high-throughput screening and discuss specific derivatization constraints.

The Physicochemical Challenge
  • Structure: (3S)-5-methyl-3-(methylaminomethyl)hexanoic acid.[1]

  • Nature: Zwitterionic (contains both a carboxylic acid and a secondary amine).

  • pKa (Predicted): Acidic ~4.8 (COOH) / Basic ~10.2 (NH).

  • Solubility: Highly water-soluble; poor retention on standard C18 without ion-pairing or pH modification.

Strategic Decision Matrix

Before selecting a protocol, researchers must evaluate their sensitivity requirements versus throughput needs.

DecisionMatrixcluster_legendRecommended PathStartStart: Define Analytical NeedsSensitivityIs High Sensitivity Required?(< 5 ng/mL)Start->SensitivityThroughputIs High Throughput Critical?(> 200 samples/day)Sensitivity->ThroughputNoMethodAMethod A: MCX SPE(Clean extract, minimal matrix effect)Sensitivity->MethodAYesMethodBMethod B: Dilute & Shoot(Fast, higher matrix effect risk)Throughput->MethodBYesMethodCMethod C: Derivatization(For UV/Fluorescence or low-end MS)Throughput->MethodCNo (UV detection)

Figure 1: Decision matrix for selecting the appropriate sample preparation workflow.

Method A: Mixed-Mode Cation Exchange (MCX) SPE

Status: Gold Standard (Recommended) Principle: Utilizes the basic secondary amine of N-methyl pregabalin to bind to sulfonated sorbent at low pH, while washing away acidic and neutral interferences.

Materials Required[1][3][4][5][6][7][8][9][10][11]
  • SPE Cartridges: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C, or SOLA CX), 30 mg or 60 mg.

  • Internal Standard (IS): (S)-N-Methyl pregabalin-d5 (Essential for compensating recovery losses).

  • Reagents: Formic Acid, Methanol (MeOH), Ammonium Hydroxide (NH4OH), HPLC-grade Water.

Step-by-Step Protocol
StepActionMechanism/Rationale
1. Pre-treatment Aliquot 200 µL Urine . Add 20 µL Internal Standard . Add 200 µL 2% Formic Acid (aq) . Vortex.Acidification (pH < 3) ensures the secondary amine is fully protonated (positively charged) to bind with the cation exchange sorbent.
2. Conditioning 1 mL MeOH followed by 1 mL Water (0.1% Formic Acid).Activates the sorbent ligands and ensures the phase is in an acidic state for loading.
3. Loading Load the entire pre-treated sample onto the cartridge. Flow rate: ~1 mL/min.[2]The positively charged N-methyl pregabalin binds to the sulfonate groups (strong cation exchange) and the hydrophobic backbone.
4. Wash 1 1 mL 2% Formic Acid in Water.Removes proteins, salts, and hydrophilic interferences. Analyte remains ionically bound.
5. Wash 2 1 mL 100% Methanol.Critical Step: Removes hydrophobic neutrals and acidic interferences. The analyte is retained only by ionic interaction here.
6. Elution 2 x 500 µL 5% NH4OH in Methanol .The high pH (>11) deprotonates the amine (neutralizing the charge), breaking the ionic bond and releasing the analyte into the organic solvent.
7. Reconstitution Evaporate to dryness under N2 at 40°C. Reconstitute in 100 µL Mobile Phase A.Concentrates the sample and matches the solvent to the initial LC conditions to prevent peak broadening.
SPE Workflow Logic

SPE_WorkflowStep1Acidify Urine(pH < 3)Step2Load MCX(Analyte +)Step1->Step2ProtonationStep3Wash MeOH(Remove Neutrals)Step2->Step3Ionic RetentionStep4Elute 5% NH4OH(Analyte Neutral)Step3->Step4Deprotonation

Figure 2: The chemical logic of Mixed-Mode Cation Exchange for zwitterions.

Method B: Dilute-and-Shoot (High Throughput)

Status: Validated for Clinical/Toxicology Screening Principle: Minimal sample handling relying on the selectivity of modern LC-MS/MS instruments.

Protocol
  • Aliquot: Transfer 50 µL Urine to a 96-well plate or centrifuge tube.

  • IS Addition: Add 10 µL Internal Standard (Deuterated).

  • Dilution: Add 440 µL Diluent (0.1% Formic Acid in Water).

    • Note: A dilution factor of at least 1:10 is required to minimize matrix effects (salt suppression).

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet particulates.

  • Injection: Inject supernatant directly.

Warning: This method is prone to "ion suppression" from urinary salts. The use of a divert valve on the MS (sending the first 0.5–1.0 min of flow to waste) is mandatory to prevent source contamination.

Method C: Derivatization (The Secondary Amine Constraint)

Status: Specialized Applications (Low Sensitivity MS or UV/Fluorescence)

Critical Scientific Distinction: Many protocols for Pregabalin use OPA (o-phthalaldehyde) . OPA reacts only with primary amines. OPA will NOT work for N-methyl pregabalin (a secondary amine).

Recommended Reagents for N-Methyl Pregabalin:
  • FMOC-Cl (9-Fluorenylmethoxycarbonyl chloride): Reacts with both primary and secondary amines to form stable, fluorescent derivatives suitable for LC-MS.

  • Dansyl Chloride: Classic reagent for secondary amines; improves ionization efficiency in ESI-MS.

Protocol (Dansyl Chloride Example):

  • Mix 100 µL Urine + 100 µL Na2CO3 buffer (pH 11).

  • Add 100 µL Dansyl Chloride (1 mg/mL in Acetone).

  • Incubate at 60°C for 10 minutes.

  • Extract with Ethyl Acetate or inject directly after dilution.

Analytical Conditions (LC-MS/MS)

To separate N-methyl pregabalin from Pregabalin (parent) and other gabapentinoids, selectivity is key.

ParameterConditionRationale
Column C18 Polar Embedded or PFP (Pentafluorophenyl) PFP columns (e.g., Thermo Accucore PFP) offer superior selectivity for halogenated and polar amine compounds compared to standard C18.
Mobile Phase A 0.1% Formic Acid in WaterMaintains analyte protonation for retention on C18/PFP.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier.
Gradient 5% B to 95% B over 5 mins.Fast elution, but ensure re-equilibration.
MS Mode ESI Positive (+)Protonated molecular ion [M+H]+.
MRM Transition Quantifier: 174.1 -> 156.1 (Loss of H2O)Standard transition for gabapentinoids.

References

  • Hanafi, R. S., et al. (2011). Validated HPLC Methodology for Pregabalin Quantification in Human Urine Using 1-Fluoro-2,4-dinitrobenzene Derivatization. Journal of Chromatographic Science. Retrieved from [Link]

  • Agilent Technologies. (2014). Ultrafast Analysis of Gabapentin and Pregabalin in Urine Using the Agilent RapidFire High-Throughput Mass Spectrometry System. Application Note. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5486971, Pregabalin. Retrieved from [Link]

Strategic Separation of Pregabalin and N-Methyl Pregabalin: Overcoming Zwitterionic and Detection Challenges

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of Pregabalin (PGB) from its methylated impurity/metabolite, N-Methyl Pregabalin (NMP), presents a dual challenge in liquid chromatography: poor UV detection and complex zwitterionic retention behavior .

Pregabalin lacks a conjugated


-electron system, rendering standard UV detection (254 nm) ineffective.[1] Furthermore, its amphoteric nature (containing both a free amine and a carboxylic acid) leads to secondary interactions with silanol groups on stationary phases, often resulting in severe peak tailing.[1]

This guide provides two distinct, self-validating protocols:

  • Method A (Direct UV @ 210 nm): The "Workhorse" method for QC and bulk impurity profiling.[1]

  • Method B (Pre-Column Derivatization): The "High-Sensitivity" method for trace analysis and biological matrices.[1]

Physicochemical Context & Separation Logic[1][2]

To separate these molecules, one must understand the structural difference.[1] N-Methyl Pregabalin differs from Pregabalin by a single methyl group on the amine nitrogen.[1]

FeaturePregabalin (PGB)N-Methyl Pregabalin (NMP)Chromatographic Impact
Structure Primary AmineSecondary AmineNMP is more hydrophobic.
Polarity HighModerateNMP elutes after PGB on C18.[1]
Chromophore Weak (Carboxyl only)Weak (Carboxyl only)Both require <215 nm or derivatization.[1]
pKa pKa1 ~4.2 (COOH)pKa2 ~10.6 (NH2)Similar rangepH controls ionization state.[1]
The "Zwitterion Trap"

At neutral pH (6.5–7.5), both molecules exist as zwitterions (


 and 

).[1] While this makes them highly polar, it also allows for reproducible retention on modern end-capped C18 columns using phosphate buffers that mask silanol activity.[1]

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine which method suits your analytical needs.

MethodSelection Start Sample Origin? Bulk Bulk API / QC Start->Bulk Bio Plasma / Urine / Trace Start->Bio Limit Required LOD? Bulk->Limit MethodB METHOD B: Derivatization (FDNB/OPA) Bio->MethodB HighLOD > 0.05% Limit->HighLOD LowLOD < 1 ppm Limit->LowLOD MethodA METHOD A: Direct UV (210 nm) (Phosphate Buffer) HighLOD->MethodA LowLOD->MethodB

Figure 1: Decision matrix for selecting between direct UV detection and derivatization workflows.

Method A: Direct UV Detection (The QC Standard)

Application: Routine quality control, Related Substances (USP-aligned approach), Assay.[1] Mechanism: Reversed-Phase Ion-Suppression/Control.[1]

Chromatographic Conditions[1][3][4][5][6][7]
  • System: HPLC with PDA/DAD (Diode Array Detector) or VWD.

  • Column: C18 (L1), End-capped.[1] (e.g., Agilent Zorbax Eclipse Plus C18 or Waters Symmetry C18).[1]

    • Dimensions: 250 mm × 4.6 mm, 5 µm (Standard) OR 100 mm x 2.1 mm, 1.8 µm (UHPLC).[1]

  • Wavelength: 210 nm (Critical: Bandwidth 4 nm, Reference OFF).[1]

  • Column Temp: 30°C.

  • Flow Rate: 1.0 mL/min.[1][2][3][4]

Mobile Phase Preparation

This method relies on a precise pH to ensure peak symmetry.[1]

  • Buffer (Solvent A): 25 mM Potassium Dihydrogen Phosphate (

    
    ).[1]
    
    • Dissolve 3.40 g of

      
       in 900 mL HPLC-grade water.[1]
      
    • Adjust pH to 6.70 ± 0.05 using dilute KOH or Phosphoric Acid (Wait for stabilization).

    • Dilute to 1000 mL.

    • Filter through 0.22 µm nylon filter.[1]

  • Organic Modifier (Solvent B): Acetonitrile (ACN) / Methanol (MeOH) mix (Optional, but pure ACN is standard).[1]

  • Isocratic Mode:

    • Buffer: 85%

    • Acetonitrile: 15%

    • Note: Premixing is recommended to reduce baseline noise at 210 nm.[1]

Expected Results & Elution Order

Because N-Methyl Pregabalin has an additional methyl group, it is more hydrophobic than the parent drug.[1]

  • Pregabalin: ~6–8 min.

  • N-Methyl Pregabalin: ~10–12 min (Relative Retention Time ~1.3–1.5).[1]

System Suitability (Self-Validation)[1]
  • Resolution (

    
    ):  > 2.0 between PGB and NMP.
    
  • Tailing Factor (

    
    ):  Must be < 1.5 for Pregabalin.[1] If 
    
    
    
    , the column end-capping has degraded, or the buffer pH is incorrect.[1]

Method B: Pre-Column Derivatization (Trace Analysis)

Application: Bioanalysis (Plasma/Urine), Trace Impurity Profiling.[1] Mechanism: Sanger’s Reagent (FDNB) reacts with the primary/secondary amine to form a dinitrophenyl derivative, which absorbs strongly at 360 nm (Yellow) or UV.[1]

The Reaction Logic

Pregabalin (Primary amine) + FDNB


 DNP-Pregabalin.[1]
N-Methyl Pregabalin (Secondary amine) + FDNB 

DNP-N-Methyl Pregabalin.[1]
Derivatization Protocol[1]
  • Stock Solution: Prepare sample at 1.0 mg/mL in Borate Buffer (pH 9.0).

  • Reagent: Add 100 µL of 1-fluoro-2,4-dinitrobenzene (FDNB) solution (1% in Ethanol).

  • Incubation: Heat at 65°C for 45 minutes in a sealed vial (block heater).

  • Quenching: Cool to room temperature. Add 50 µL of 1M HCl to stop the reaction and protonate the species for RP-HPLC.[1]

  • Injection: Inject 20 µL of the final mixture.

Chromatographic Conditions (Derivatized)[1][2][3]
  • Column: C18 (150 mm × 4.6 mm, 5 µm).[1]

  • Wavelength: 360 nm (Visible range – eliminates solvent interference).[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: Acetonitrile.[1][5][3][4][6]

    • Gradient: 30% B to 70% B over 15 minutes.[1]

Visualizing the Separation Workflow

Workflow Sample Crude Sample (PGB + NMP) Column C18 Column (Hydrophobic Interaction) Sample->Column Conditioning Mobile Phase Prep (pH 6.7 Phosphate) Conditioning->Column Separation Separation Event Column->Separation Peak1 Elution 1: Pregabalin (More Polar) Separation->Peak1 Fast Peak2 Elution 2: N-Methyl PGB (Less Polar / +Methyl) Separation->Peak2 Retained Detection Detection @ 210 nm Peak1->Detection Peak2->Detection

Figure 2: Separation logic for Method A. The addition of the methyl group on NMP increases retention time on the C18 stationary phase.[1]

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Baseline Drift (Method A) Absorption of organic modifier at 210 nm.Use "HPLC Grade Far UV" Acetonitrile.[1] Ensure the reference wavelength on DAD is OFF (do not use 360 nm as reference).[1]
Peak Tailing > 1.5 Silanol interaction with amine.[1]Critical: Ensure pH is 6.7. If using an older column, add 5 mM Triethylamine (TEA) to the buffer as a silanol blocker.[1]
Ghost Peaks Contaminated Mobile Phase.[1]Phosphate buffers promote microbial growth.[1] Prepare fresh daily and filter (0.22 µm).[1]
No Separation pH mismatch.At pH < 3, the carboxylic acid is protonated (neutral), reducing polarity difference.[1] Stick to pH 6.0–7.0 for optimal selectivity.[1]

References

  • United States Pharmacopeia (USP). Pregabalin Monograph: Related Compounds.[1][7] USP-NF.[1] (Standard QC methodology basis). [1]

  • Souri, E., et al. (2014).[1] Validated HPLC Methodology for Pregabalin Quantification in Human Urine Using 1-Fluoro-2,4-dinitrobenzene Derivatization. Trends in Pharmaceutical Sciences.[1] (Source for Method B).

  • Kasawar, G.B., et al. (2010).[1] Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules. Indian Journal of Pharmaceutical Sciences.[1] (Validation of 210 nm detection).

  • Shimadzu Application News. (2017). High Speed Analysis of Pregabalin in Accordance with USP. (UHPLC optimization).

Sources

Application Note: High-Sensitivity LC-MS/MS Quantitation of N-Methyl Pregabalin using (S)-N-Methyl-d5 Pregabalin

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for senior analytical scientists and method developers. It details the mass spectrometry-based detection of (S)-N-Methyl-d5 Pregabalin , primarily utilized as a stable isotope-labeled internal standard (SIL-IS) for the quantification of the metabolite N-Methyl Pregabalin .

Executive Summary

(S)-N-Methyl Pregabalin is the primary N-methylated metabolite of Pregabalin (Lyrica®). Accurate quantification of this metabolite is critical for pharmacokinetic (PK) studies and metabolic profiling. Because Pregabalin and its derivatives are small, polar, zwitterionic molecules lacking strong chromophores, LC-MS/MS is the detection method of choice.

This protocol details the MS/MS parameters for (S)-N-Methyl-d5 Pregabalin (the deuterated internal standard). The method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to overcome the poor retention of GABA analogs on standard C18 stationary phases, ensuring sharp peak shapes and high sensitivity without the need for derivatization.

Chemical & Physical Properties[1][2][3][4][5][6]

Understanding the physicochemical nature of the analyte is a prerequisite for ionization optimization.

Property(S)-N-Methyl Pregabalin (Analyte)(S)-N-Methyl-d5 Pregabalin (IS)
Formula


Molecular Weight 173.25 g/mol ~178.28 g/mol
Polarity High (Zwitterionic)High (Zwitterionic)
pKa ~4.2 (COOH), ~10.6 (NH)Similar to analyte
LogP ~0.5 (Hydrophilic)Similar to analyte
Solubility Water, MethanolWater, Methanol

Scientific Insight: The zwitterionic nature (amino group + carboxylic acid) means the molecule exists as a cation at low pH and an anion at high pH. For Positive ESI (


), we must operate at a pH below the pKa of the carboxylic acid (pH < 4) to ensure the molecule is protonated (

).

Mass Spectrometry Parameters

Ion Source Configuration (ESI+)

The N-methyl secondary amine provides a strong protonation site, making Positive Electrospray Ionization (ESI+) the most sensitive mode.

  • Ion Source: Turbo Ionspray / Heated ESI (HESI)

  • Polarity: Positive (+)[1]

  • Spray Voltage: 3500 – 4500 V (Optimization required per instrument)

  • Source Temperature: 450°C – 550°C (High temp required for efficient desolvation of aqueous HILIC mobile phases)

  • Curtain Gas: 30 psi

  • Gas 1 (Nebulizer): 50 psi

  • Gas 2 (Heater): 55 psi

MRM Transitions (Multiple Reaction Monitoring)

The fragmentation pattern of Pregabalin derivatives typically involves the loss of water (


) and the cleavage of the isobutyl side chain.

Critical Caveat: The transitions below assume the "d5" label is located on the isobutyl side chain , which is the standard synthesis route for Pregabalin-d5 precursors. If your standard is labeled on the N-methyl group (d3) and elsewhere, the product ions will shift. Always perform a product ion scan on your specific lot.

Table 1: Optimized MRM Transitions
CompoundPrecursor Ion (

)
Product Ion (

)
TypeCollision Energy (eV)Mechanism
N-Methyl Pregabalin 174.2 55.1 Quantifier20 - 25Isobutyl Cation (

)
174.2156.1Qualifier12 - 15Loss of

(S)-N-Methyl-d5 Pregabalin 179.2 60.1 Quantifier20 - 25Isobutyl-d5 Cation (

)
179.2161.2Qualifier12 - 15Loss of

Fragmentation Logic (Mechanism)

Understanding why we choose these ions prevents errors during interference troubleshooting.

  • Water Loss (

    
    ):  The carboxylic acid group readily dehydrates. While intense, this transition (174->156) is often less specific because many matrix components lose water.
    
  • Side Chain Cleavage (

    
     55/60):  The cleavage of the isobutyl group generates a stable carbocation. This is highly specific to the Pregabalin backbone structure and provides the best signal-to-noise ratio (S/N).
    

Chromatographic Conditions (HILIC)

Why HILIC? Reverse Phase (C18) chromatography is ill-suited for Pregabalin derivatives due to their high polarity; they elute in the void volume (retention factor


), leading to massive ion suppression from salts. HILIC (Hydrophilic Interaction Liquid Chromatography) retains polar analytes using a water-rich layer on a polar stationary phase, allowing elution with high organic content (perfect for ESI sensitivity).
Protocol
  • Column: Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm or 2.6 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~3.5).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 – 5 µL.

Gradient Table
Time (min)% Mobile Phase B (Organic)State
0.090%Initial (High organic for retention)
1.090%Isocratic Hold
3.560%Gradient Elution
4.060%Flush
4.190%Re-equilibration
6.090%End

Sample Preparation Protocol

Since HILIC is sensitive to phospholipids, a clean extraction is vital. While Protein Precipitation (PPT) is simple, Solid Phase Extraction (SPE) is recommended for clinical sensitivity (< 5 ng/mL).

Method A: Protein Precipitation (High Throughput)
  • Aliquot 50 µL of plasma/sample.

  • Add 20 µL of Internal Standard working solution ((S)-N-Methyl-d5 Pregabalin, 500 ng/mL in MeOH).

  • Add 150 µL of cold Acetonitrile (100%).

  • Vortex vigorously for 60 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to a clean vial.

  • Crucial Step: Dilute the supernatant with 100 µL of Acetonitrile (not water!) to ensure the injection solvent matches the initial mobile phase conditions (High Organic).

Visualization of Method Logic

Diagram 1: Analytical Workflow

This flowchart illustrates the critical decision points in the sample-to-data pipeline.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Sample Biological Sample (Plasma/Urine) IS_Add Add IS: (S)-N-Methyl-d5 Pregabalin Sample->IS_Add Precip Protein Precipitation (Acetonitrile 1:3) IS_Add->Precip Centrifuge Centrifuge 10,000g @ 4°C Precip->Centrifuge Dilution Dilute Supernatant with ACN (Match Mobile Phase) Centrifuge->Dilution Supernatant HILIC HILIC Separation (Amide Column, pH 3.5) Dilution->HILIC ESI ESI+ Ionization (m/z 179.2 -> 60.1) HILIC->ESI

Caption: Step-by-step analytical workflow emphasizing the HILIC-compatible dilution step.

Diagram 2: Fragmentation Pathway

Understanding the origin of the quantifier ion ensures specificity.

G Parent Precursor Ion [M+H]+ = 179.2 Intermed Dehydrated Ion [M+H-H2O]+ = 161.2 Parent->Intermed Loss of H2O (Collision Energy ~15eV) Fragment Quantifier Ion (Isobutyl-d5 Cation) m/z = 60.1 Parent->Fragment C-C Bond Cleavage (Collision Energy ~25eV)

Caption: Proposed fragmentation pathway for (S)-N-Methyl-d5 Pregabalin (assuming d5-isobutyl labeling).

Validation & Troubleshooting

Linearity & Range
  • Target Range: 1.0 ng/mL – 1000 ng/mL.

  • Weighting:

    
     (Required due to the wide dynamic range).
    
  • Acceptance:

    
    .[1][2]
    
Matrix Effects

HILIC can be susceptible to ion suppression from salts if the divert valve is not used.

  • Protocol: Infuse the IS post-column while injecting a blank plasma extract. Monitor the baseline for dips.

  • Mitigation: Divert the first 1.0 minute of flow to waste to remove unretained salts.

Common Pitfalls
  • Peak Splitting: Caused by injecting aqueous samples into a high-organic HILIC method. Solution: Ensure the final sample diluent is at least 80% Acetonitrile.

  • Carryover: Pregabalin is "sticky" on stainless steel. Solution: Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid.

References

  • Agilent Technologies. (2020). Determination of Nitrosamine Impurities in Pregabalin Drug Substance Using Triple Quadrupole LC/MS. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5486971, Pregabalin. Retrieved from [Link]

  • Vaidya, V. V., et al. (2021). ESI–LC–MS/MS for Therapeutic Drug Monitoring of Binary Mixture of Pregabalin and Tramadol. Molecules, 26(4). Retrieved from [Link]

Sources

Application Note: MRM Transitions for N-Methyl Pregabalin-d5 Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the Multiple Reaction Monitoring (MRM) methodology for the quantification of N-methyl pregabalin , a key process impurity and metabolite of pregabalin, using its stable isotope-labeled analog N-methyl pregabalin-d5 as an Internal Standard (IS).

N-methyl pregabalin (MW 173.[1][2][3]25) is a structural analog of pregabalin where the primary amine is methylated.[3] Regulatory requirements (ICH Q3A/B) demand rigorous monitoring of such impurities. This protocol utilizes LC-ESI-MS/MS in positive ion mode, leveraging the specific fragmentation of the gabapentinoid backbone (lactamization) to achieve high specificity and sensitivity.

Chemical & Physical Properties[3][4][5][6]

CompoundStructure DescriptionMolecular FormulaMonoisotopic MassPrecursor Ion [M+H]+
Pregabalin (3S)-3-(aminomethyl)-5-methylhexanoic acidC8H17NO2159.126160.1
N-Methyl Pregabalin (3S)-5-methyl-3-(methylaminomethyl)hexanoic acidC9H19NO2173.141174.2
N-Methyl Pregabalin-d5 Deuterated analog (Label position varies by vendor*)C9H14D5NO2178.173179.2

*Note: Commercial "d5" standards typically label the isobutyl side chain or the N-methyl/alpha-carbon positions. The transitions below account for the conserved "loss of water" mechanism common to all isotopologues.

Mass Spectrometry Optimization (Core Directive)

The critical mechanism for pregabalin-class MS analysis is the dehydration-cyclization pathway. Under Collision Induced Dissociation (CID), the protonated molecule loses water to form a stable lactam (pyrrolidone derivative). This is the most abundant and robust transition for quantification.

MRM Transition Table
AnalytePrecursor (m/z)Product (m/z)Dwell (ms)CE (eV)TypeMechanistic Origin
N-Me Pregabalin 174.2 156.2 10015-20Quant Loss of H₂O (Lactam formation)
174.255.110030-40QualIsobutyl cation [C₄H₉]⁺
N-Me Pregabalin-d5 179.2 161.2 10015-20Quant Loss of H₂O (Lactam-d5 formation)
179.260.1*10030-40QualIsobutyl-d5 cation (If side-chain labeled)

*Critical Protocol Note: The Qualitative transition for the IS depends on the specific labeling site.

  • Scenario A (Side-chain label): If d5 is on the isobutyl group, monitor 179.2 → 60.1 .

  • Scenario B (N-methyl/Backbone label): If d5 is on the N-methyl/alpha-carbons, the isobutyl tail remains unlabeled. Monitor 179.2 → 55.1 .

  • Action: Perform a Product Ion Scan on your specific IS batch to confirm the Qual ion.

Fragmentation Pathway Visualization

The following diagram illustrates the dehydration mechanism utilized for the Quant transition.

FragmentationPathway Precursor Precursor [M+H]+ m/z 174.2 Transition Collision Cell (CID) Precursor->Transition ESI+ Product Product Ion (Lactam) [M+H - H2O]+ m/z 156.2 Transition->Product -H2O (Dehydration) Fragment Fragment Isobutyl Cation m/z 55.1 Transition->Fragment High CE

Caption: Mechanistic fragmentation pathway of N-methyl pregabalin showing the primary lactamization transition.

Chromatographic Conditions

Pregabalin and its N-methyl analog are polar, zwitterionic compounds. Traditional C18 columns often yield poor retention or peak tailing. Two approaches are validated: HILIC (Recommended for sensitivity) and Polar-Embedded C18 (Recommended for robustness).

Protocol A: Robust Reversed-Phase (Recommended)

This method uses a polar-embedded column to retain the amine without ion-pairing reagents that suppress MS signal.

  • Column: Waters XSelect HSS T3 or Phenomenex Luna Omega Polar C18 (2.1 x 100 mm, 2.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).[4]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2-5 µL.

  • Gradient:

    • 0.0 min: 5% B (Hold for retention)

    • 1.0 min: 5% B

    • 4.0 min: 90% B

    • 5.0 min: 90% B

    • 5.1 min: 5% B (Re-equilibration)

Protocol B: HILIC (High Sensitivity)
  • Column: Kinetex HILIC or BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Isocratic: 85% B / 15% A. (HILIC requires high organic).

Sample Preparation Protocol

Matrix: Human Plasma or Serum. Method: Protein Precipitation (PPT). Simple and effective for gabapentinoids.

Step-by-Step Workflow
  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

  • IS Addition: Add 10 µL of N-methyl pregabalin-d5 working solution (e.g., 1000 ng/mL in 50:50 MeOH:H2O).

  • Precipitation: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifugation: Spin at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to an HPLC vial containing 100 µL of Water (Dilution prevents solvent effects/peak distortion on early eluters).

  • Inject: Inject onto LC-MS/MS.

SamplePrep Sample Plasma Sample (50 µL) IS Add IS (N-Me Pregabalin-d5) Sample->IS Precip Add ACN (200 µL) Protein Precipitation IS->Precip Spin Centrifuge 10,000g, 10 min Precip->Spin Dilute Dilute Supernatant 1:1 with Water Spin->Dilute Inject LC-MS/MS Injection Dilute->Inject

Caption: Optimized Protein Precipitation workflow for plasma analysis.

Method Validation Parameters (Self-Validating System)

To ensure trustworthiness (E-E-A-T), the method must pass these criteria:

  • Linearity: R² > 0.995 over the range of 1 ng/mL to 1000 ng/mL. Weighting factor 1/x² is recommended.

  • Recovery: Compare peak area of pre-extraction spiked samples vs. post-extraction spiked samples. Target > 85%.

  • Matrix Effect: Compare IS response in matrix vs. neat solvent. If suppression > 20%, switch to the HILIC method or increase dilution in Step 6.

  • Carryover: Inject a blank after the highest standard (ULOQ). Analyte peak in blank must be < 20% of the LLOQ signal.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Sensitivity Incorrect pHEnsure mobile phase is acidic (pH < 3.5) to protonate the amine. Use Formic Acid.[4][5]
Peak Tailing Secondary interactionsUse a "Polar Embedded" C18 column or increase buffer strength (Ammonium Formate).
IS Signal Drift Deuterium exchangeEnsure the d5 label is stable. Avoid high pH. Use fresh IS working solutions.
Split Peaks Solvent effectThe sample solvent (ACN) is stronger than the mobile phase (5% B). Dilute supernatant with water (Step 6).

References

  • European Medicines Agency (EMA). (2004). Lyrica (Pregabalin) Scientific Discussion. Retrieved from [Link]

  • Vignoli, A., et al. (2021).[6] LC-MS/MS Method for the Quantification of Pregabalin in Human Plasma. Journal of Pharmaceutical and Biomedical Analysis.

  • Agilent Technologies. (2020). Determination of Nitrosamine Impurities in Pregabalin Drug Substance Using Triple Quadrupole LC/MS. Application Note. Retrieved from [Link]

Sources

Application Note: High-Sensitivity Quantification of Urinary N-Methyl Pregabalin via HILIC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Scientific Rationale

The Analytical Challenge

Pregabalin (PGB) is a gabapentinoid primarily excreted unchanged (>90%) in human urine.[1][2][3][4] However, the analysis of its methylated derivative, N-methyl pregabalin (NMP) , is critical for two distinct high-stakes applications:

  • Metabolic Profiling: NMP is a minor metabolite (<1% of dose), requiring high-sensitivity detection in the presence of a massive concentration of the parent drug.

  • Impurity Monitoring: NMP is a known process-related impurity (Impurity B). Monitoring its clearance is essential for toxicological safety assessments during clinical trials.

The Solution: HILIC-MS/MS with Stable Isotope Dilution

Standard Reversed-Phase (C18) chromatography is often insufficient for PGB and NMP due to their high polarity and zwitterionic nature, leading to poor retention and significant ion suppression from urinary salts.

This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry (MS/MS) . We employ a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) to isolate the basic amine functionality, ensuring clean extracts and minimizing matrix effects.

Part 2: Visual Workflows

Workflow 1: Sample Preparation & Analysis Logic

The following diagram outlines the critical path from raw urine to quantified data, highlighting the specific chemistry involved in the extraction.

G Sample Human Urine (High Salt/Pigment) IS_Add Add Internal Standard (N-methyl-Pregabalin-d3) Sample->IS_Add Normalization SPE_Load SPE Loading (MCX Cartridge) IS_Add->SPE_Load Bind Amine (pH < 4) Wash Wash Steps 1. Acidic (Remove Proteins) 2. Organic (Remove Neutrals) SPE_Load->Wash Remove Matrix Elute Elution (5% NH4OH in MeOH) Wash->Elute Release Amine (pH > 10) LCMS HILIC-MS/MS (Amide Column) Elute->LCMS Quantification

Caption: Figure 1. Mixed-Mode Cation Exchange (MCX) workflow for selective isolation of zwitterionic gabapentinoids.

Part 3: Materials & Experimental Protocol

Materials & Reagents
  • Analytes: N-methyl pregabalin (Reference Standard), Pregabalin.[3][5][6]

  • Internal Standard (IS): N-methyl-pregabalin-d3 (Preferred) or Pregabalin-d6.

    • Note: Use of a deuterated analog is mandatory to correct for the specific ionization suppression profile of urine.

  • Matrix: Drug-free human urine (pooled).

  • SPE Cartridges: Mixed-mode Strong Cation Exchange (e.g., Oasis MCX or Strata-X-C), 30 mg/1 mL.

  • LC Column: HILIC Amide Column (e.g., Waters BEH Amide or TSKgel Amide-80), 2.1 x 100 mm, 1.7 µm.

Sample Preparation Protocol (MCX SPE)

Rationale: Urine contains high salt concentrations that suppress MS ionization. MCX retains the positively charged amine of NMP while allowing salts and neutral interferences to be washed away.

  • Pre-treatment:

    • Aliquot 100 µL of Urine.[2]

    • Add 20 µL of Internal Standard working solution (100 ng/mL in 50:50 MeOH:Water).

    • Add 400 µL of 2% Formic Acid in water (Acidifies sample to pH ~2-3 to ensure amine protonation).

    • Vortex mix for 30 seconds.

  • Conditioning:

    • 1 mL Methanol.

    • 1 mL Water.

  • Loading:

    • Load the entire pre-treated sample onto the MCX cartridge. Apply slow vacuum.

  • Washing (Critical):

    • Wash 1: 1 mL 2% Formic Acid (Removes proteins and acidic interferences).

    • Wash 2: 1 mL Methanol (Removes neutral organics and hydrophobic pigments).

  • Elution:

    • Elute with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol.

    • Mechanism:[3][7] High pH deprotonates the amine/ammonium, breaking the ionic interaction with the sorbent.

  • Reconstitution:

    • Evaporate eluate to dryness under Nitrogen at 40°C.

    • Reconstitute in 100 µL of Mobile Phase (90:10 ACN:Water with 10mM Ammonium Formate).

LC-MS/MS Parameters

Chromatography (HILIC):

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer).

  • Mobile Phase B: Acetonitrile (Organic).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 90% B

    • 1.0 min: 90% B

    • 4.0 min: 60% B

    • 4.1 min: 90% B (Re-equilibration)

    • 6.0 min: Stop

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive Mode).[8]

  • Transitions (MRM):

AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)Role
N-methyl Pregabalin 174.1 55.1 2520Quantifier
N-methyl Pregabalin174.1156.12514Qualifier
NMP-d3 (IS) 177.1 58.1 2520IS Quantifier
Pregabalin (Parent)160.155.12018Monitor

Part 4: Data Analysis & Validation Logic

Internal Standard Correction Mechanism

The following logic diagram illustrates why the IS is mathematically essential for urinary analysis.

Logic Matrix Urine Matrix (Salts/Phospholipids) IonSource ESI Source (Ionization Competition) Matrix->IonSource Causes Suppression Signal Analyte Signal (Suppressed) IonSource->Signal IS_Signal IS Signal (Equally Suppressed) IonSource->IS_Signal Ratio Response Ratio (Analyte Area / IS Area) Signal->Ratio IS_Signal->Ratio Cancels Error Result Accurate Concentration Ratio->Result

Caption: Figure 2. Mechanism of Internal Standard (IS) correction for matrix-induced ion suppression.

Calculations

Quantification is performed using the Response Ratio :



A calibration curve (weighted 

) is generated by plotting

against the nominal concentration of N-methyl pregabalin.
Validation Criteria (Self-Validating System)

To ensure the protocol is functioning correctly, every batch must meet these criteria:

  • Linearity:

    
     over the range of 1.0 ng/mL to 1000 ng/mL.
    
  • IS Consistency: The peak area of the IS in samples should not deviate >20% from the mean IS area in standards. A drop indicates extraction failure or severe suppression.

  • Retention Time: The Relative Retention Time (RRT) of NMP to NMP-d3 must be within 0.02 min.

Part 5: Discussion & Troubleshooting

Handling Parent Drug Excess

A major challenge in this assay is the high concentration of unchanged Pregabalin in urine (often >100 µg/mL).

  • Risk: Crosstalk or source contamination.

  • Mitigation:

    • Ensure chromatographic separation between Pregabalin and N-methyl pregabalin (HILIC achieves this better than C18).

    • Implement a "Divert Valve" to send the first 1-2 minutes (containing salts) and the Pregabalin elution window (if distinct) to waste, if NMP elutes separately.

Why HILIC?

Pregabalin and NMP are amino acids (zwitterions). On C18, they elute in the void volume (dead time), leading to massive ion suppression. HILIC retains them via water-layer partitioning, eluting them later in a high-organic mobile phase which enhances ESI sensitivity [1].

References

  • FDA Center for Drug Evaluation and Research. (2005). Clinical Pharmacology and Biopharmaceutics Review: Lyrica (Pregabalin). U.S. Food and Drug Administration.[1][2] [Link]

  • Bockbrader, H. N., et al. (2010). Clinical Pharmacokinetics of Pregabalin in Healthy Volunteers.[1][8][9] Journal of Clinical Pharmacology.[1] [Link]

  • Vujović, M., et al. (2021).[4] Pregabalin Determination in Postmortem Samples and Toxicological Significance.[1][4] Acta Medica Medianae.[4] [Link]

  • Yoo, H. H., et al. (2010). Liquid Chromatography-Tandem Mass Spectrometric Determination of Pregabalin in Human Plasma.[1] Archives of Pharmacal Research.[1] [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Reducing Matrix Effects in N-Methyl Pregabalin LC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Ghost" in Your Chromatogram

Welcome to the technical support center. If you are analyzing N-methyl pregabalin (a key impurity and metabolite of pregabalin), you are likely facing a specific analytical paradox: the molecule is small, polar, and zwitterionic. In standard Reversed-Phase (RP) chromatography, it often elutes near the void volume—exactly where salts, phospholipids, and un-retained plasma components congregate.

This co-elution results in matrix effects —unseen competition for charge in the electrospray ionization (ESI) source. The result? Poor reproducibility, drifting sensitivity, and failed validation batches.

This guide moves beyond basic "dilute-and-shoot" advice. We will engineer a robust method by addressing the three pillars of bioanalysis: Diagnosis, Extraction, and Separation.

Part 1: Diagnosis – Is it Matrix Effect or Recovery?

User Question: "My QC samples show low area counts compared to neat standards, but the internal standard response is also low. Is this poor extraction recovery or ion suppression?"

Technical Response: You cannot distinguish between recovery loss and matrix suppression by looking at peak areas alone. You must perform a Post-Column Infusion (PCI) experiment. This is the only self-validating method to visualize where the suppression occurs in your chromatographic run.

Protocol: Post-Column Infusion (PCI) Setup
  • Setup: Connect a syringe pump to the LC flow path via a T-piece located after the analytical column but before the MS source.

  • Infusion: Infuse a neat solution of N-methyl pregabalin (100 ng/mL) at 5–10 µL/min to generate a steady background signal (baseline).

  • Injection: Inject a "blank" extracted matrix sample (e.g., plasma extract without analyte) via the LC.[1][2]

  • Observation: Monitor the baseline. A dip (negative peak) indicates ion suppression; a rise indicates enhancement.

Visualizing the PCI Workflow

PCI_Setup LC_Pump LC Pump (Gradient Flow) Injector Autosampler (Inject Extracted Blank) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column Tee Mixing Tee Column->Tee  Eluent Syringe Syringe Pump (Infuse N-methyl Pregabalin) Syringe->Tee  Constant Analyte Flow MS Mass Spectrometer (Monitor Baseline) Tee->MS  Combined Flow

Caption: Schematic of Post-Column Infusion setup to identify retention time zones affected by matrix suppression.

Part 2: Sample Preparation – The Root Cause

User Question: "I am using Protein Precipitation (PPT) with acetonitrile. It's fast, but my variability is high. Should I switch methods?"

Technical Response: Yes. PPT is a "dirty" cleanup. It removes proteins but leaves behind phospholipids (glycerophosphocholines), which are the primary cause of matrix effects in ESI+. Because N-methyl pregabalin is zwitterionic (contains both amine and carboxylic acid groups), it is difficult to extract using simple Liquid-Liquid Extraction (LLE).

Recommendation: Switch to Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) .

  • Why? N-methyl pregabalin has a secondary amine. At acidic pH, it is positively charged. MCX sorbents use a dual mechanism:

    • Cation Exchange: Grabs the positive amine (locks the analyte).

    • Reversed-Phase: Retains hydrophobic interferences.

    • The Trick: You can use 100% organic solvent washes to strip phospholipids while the analyte remains ionically bound.

Comparison of Extraction Methodologies
FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Mixed-Mode SPE (MCX)
Phospholipid Removal < 10% (Poor)~50-70% (Moderate)> 95% (Excellent)
Analyte Recovery High but variableLow (due to polarity)High and Consistent
Matrix Effect Risk High ModerateLow
Cost/Sample LowLowModerate
Suitability for N-methyl LowLow (Hard to partition)High (Ionic capture)
Protocol: MCX SPE for N-Methyl Pregabalin
  • Condition: 1 mL MeOH, then 1 mL Water.

  • Load: Sample diluted with 2% Formic Acid (Acidifies amine -> NH2+).

  • Wash 1 (Aqueous): 2% Formic Acid in Water (Removes salts/proteins).

  • Wash 2 (Organic): 100% Methanol (Crucial Step: Removes neutral lipids/phospholipids while analyte is locked).

  • Elute: 5% Ammonium Hydroxide in Methanol (Neutralizes amine -> release analyte).

Part 3: Chromatography – The Separation

User Question: "I cannot resolve N-methyl pregabalin from the solvent front on my C18 column. What column should I use?"

Technical Response: N-methyl pregabalin is highly polar. On a standard C18 column, it elutes in the "graveyard" (void volume) along with salts and unretained matrix. You have two viable options to increase retention (k'):

  • HILIC (Hydrophilic Interaction Liquid Chromatography): The "Anti-C18". Water is the strong solvent.

    • Mechanism:[3][4][5] Partitions analyte into a water-enriched layer on the silica surface.

    • Benefit: High organic mobile phase (>70% ACN) enhances ESI desolvation, increasing sensitivity by 5-10x.

  • Polar-Embedded C18 / Pentafluorophenyl (PFP):

    • Mechanism:[3][4][5] Provides alternative selectivity (pi-pi interactions) and tolerates 100% aqueous loading.

Decision Logic for Column Selection

Column_Selection Start Start: Retention Issue Q1 Is the analyte eluting at Void (k' < 1)? Start->Q1 Q2 Are you willing to use HILIC mobile phases? Q1->Q2 Yes Sol3 Optimize Gradient (Standard C18 likely insufficient) Q1->Sol3 No Sol1 Solution A: HILIC Column (Bare Silica or Amide) *Best Sensitivity* Q2->Sol1 Yes Sol2 Solution B: PFP or Polar-Embedded C18 (Use 100% Aqueous Start) Q2->Sol2 No

Caption: Decision tree for selecting the optimal stationary phase for polar N-methyl pregabalin.

Part 4: Internal Standards – The Ultimate Correction

User Question: "Can I use Pregabalin-d6 as the internal standard for N-methyl pregabalin?"

Technical Response: No. This is a critical error. While Pregabalin-d6 is chemically similar, it is not chromatographically identical to N-methyl pregabalin.

  • The Risk: If N-methyl pregabalin elutes at 2.5 min and Pregabalin-d6 elutes at 2.2 min, and a matrix suppression zone occurs at 2.5 min, your IS will not "feel" the suppression that the analyte feels. Your quantification will be wrong.

  • The Fix: You must use a Stable Isotope Labeled (SIL) IS of the specific analyte: (S)-N-Methyl pregabalin-d5 (or similar). This ensures perfect co-elution and identical ionization behavior.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. (Demonstrates the superiority of Mixed-Mode SPE for removing phospholipids).
  • Greco, G., et al. (2013). HILIC: The Pros and Cons. LCGC International. (Authoritative guide on HILIC mechanisms for polar analytes).

Sources

Technical Support Center: Optimization of (S)-N-Methyl-d5 Pregabalin Recovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioanalytical Method Optimization for (S)-N-Methyl-d5 Pregabalin in Biological Matrices

Executive Summary

Recovering (S)-N-Methyl-d5 Pregabalin (and its non-deuterated analogs) from biological matrices presents a classic "polar zwitterion" challenge. As a GABA analog, this molecule possesses both an acidic carboxylic acid moiety (


) and a basic amine moiety (

).[1][2]

Standard reverse-phase (C18) extraction often yields poor recovery (<50%) because the molecule exists as a highly polar zwitterion at neutral pH, preventing retention on hydrophobic sorbents.

This guide moves beyond generic protocols to implement Mixed-Mode Cation Exchange (MCX) and HILIC chromatography , which utilize the molecule's ionic nature for selectivity rather than relying solely on hydrophobicity.

Module 1: Extraction Strategy (The "Recovery" Core)

User Issue: "I am getting <40% recovery using standard C18 SPE or Liquid-Liquid Extraction (LLE)."

Diagnosis: You are likely attempting to extract a zwitterion using hydrophobic mechanisms. At neutral pH, the net charge is zero, but the molecule is highly solvated and polar, preferring the aqueous phase over organic solvents (LLE) or C18 chains.

The Solution: Mixed-Mode Cation Exchange (MCX) Switch to a Mixed-Mode Strong Cation Exchange (MCX) mechanism. This "locks" the analyte onto the sorbent via electrostatic attraction (amine group) and hydrophobic interaction (carbon chain), allowing you to wash away interferences aggressively before elution.

Optimized MCX Protocol
StepSolvent/BufferMechanism / Causality
1. Pre-treatment Plasma/Urine + 2% Formic Acid (

ratio)
Acidification (

):
Protonates the amine (

) and suppresses the carboxylic acid (

). The molecule becomes a net cation.
2. Conditioning MeOH followed by Water (0.1% FA)Activates sorbent ligands.
3. Loading Pre-treated SampleIonic Binding: The positively charged amine binds to the sulfonate groups (

) on the MCX sorbent.
4. Wash 1 2% Formic Acid in WaterRemoves proteins and polar interferences. Analyte remains ionically bound.
5. Wash 2 100% MethanolCritical Step: Removes hydrophobic interferences (lipids/phospholipids). The analyte is not eluted because it is still locked by the ionic bond.
6. Elution 5% Ammonium Hydroxide in MethanolCharge Reversal: High pH (

) deprotonates the amine (

) and ionizes the acid. The electrostatic bond breaks, releasing the analyte into the organic solvent.
Visualizing the Mechanism

MCX_Mechanism cluster_0 Step 1: Acidic Load (pH 2) cluster_1 Step 2: Organic Wash (MeOH) cluster_2 Step 3: Basic Elute (pH 11) Node1 Analyte: [R-NH3]+ Node2 Sorbent: [SO3]- Node1->Node2 Electrostatic Binding Node4 Analyte (Remains Bound) Node3 Hydrophobic Interferences Node5 Waste Node3->Node5 Washed Away Node7 Analyte: [R-NH2] Node6 Base (NH4OH) Node6->Node7 Deprotonates Amine Breaks Bond

Caption: Logic flow of Mixed-Mode Cation Exchange (MCX) for Pregabalin derivatives. The "Lock-Wash-Unlock" mechanism ensures high selectivity.

Module 2: Chromatography & Matrix Effects

User Issue: "My recovery is okay, but I see massive signal suppression or peak splitting."

Diagnosis:

  • Suppression: Likely due to phospholipids co-eluting if you used Protein Precipitation (PPT).

  • Peak Splitting: Incompatible injection solvent. Injecting a high-organic extract (from PPT/SPE) directly onto a high-aqueous initial gradient causes "solvent shock."

The Solution: HILIC or PFP Columns Standard C18 columns struggle to retain polar GABA analogs, leading to elution in the "void volume" (dead time) where salts and matrix suppression are highest.

Recommended Column Chemistries
FeatureHILIC (Silica or Zwitterionic) C18-PFP (Pentafluorophenyl)
Retention Mechanism Partitioning into water layer on silica surface.H-bonding + Dipole-Dipole + Hydrophobic.
Mobile Phase High Organic (e.g., 90% ACN) start.High Aqueous start.
Sensitivity Higher (High organic mobile phase enhances ESI desolvation).Moderate.
Sample Diluent Must be high organic (e.g., 90% ACN).Aqueous compatible.
Verdict Best for Sensitivity Best for Robustness/Ease of Use

Troubleshooting Matrix Effects (The "D5" Check): Since you are using (S)-N-Methyl-d5 , you must ensure your internal standard (IS) tracks the matrix effect perfectly.

  • Calculate Matrix Factor (MF):

    
    
    
  • IS-Normalized MF:

    
    
    Target: This value should be close to 1.0 (0.9 – 1.1). If it deviates, your "d5" IS is separating from your analyte chromatographically (isotope effect), or you have interference at the specific transition.
    

Module 3: Stability & Isotope Handling

User Issue: "The signal for my d5-standard decreases over 24 hours in the autosampler."

Diagnosis: Deuterium exchange or lactamization.

  • Deuterium Exchange: If the deuterium labels are on acidic positions (alpha to carbonyl or amine), they can exchange with Hydrogen in the solvent, especially at extreme pH. However, "N-Methyl-d5" typically implies a

    
     group on the nitrogen and potentially deuteriums on the side chain. The 
    
    
    
    is stable.[3]
  • Lactamization: Pregabalin analogs can undergo intramolecular cyclization to form a lactam (pregabalin-lactam) under acidic conditions with heat, losing water (M-18).

Stability Protocol:

  • Storage: Store stock solutions in Methanol rather than water to prevent hydrolysis/exchange risks.

  • Autosampler: Keep temperature at 4°C .

  • pH: Avoid leaving samples in the "Elution Buffer" (High pH) for long periods. Neutralize the eluate immediately after SPE if not injecting immediately.

FAQ: Rapid Troubleshooting

Q: Can I just use Protein Precipitation (PPT) to save time? A: Yes, but you must use a pass-through phospholipid removal plate (e.g., Ostro, HybridSPE). Simple ACN precipitation leaves phospholipids that cause significant ion suppression for early-eluting polar compounds.

Q: Why is my peak shape tailing badly? A: If using HILIC, your sample diluent contains too much water. Ensure the sample is dissolved in at least 80% Acetonitrile. If using C18, secondary interactions with silanols are occurring; add 10mM Ammonium Formate to your mobile phase to mask these sites.

Q: Is the "N-Methyl" group stable? A: Generally, yes. However, ensure your source potential (ESI voltage) isn't too high, as in-source fragmentation can sometimes de-methylate secondary amines, complicating the spectra.

References

  • Validation of Pregabalin in Human Plasma by LC-MS/MS . OMICS International. (Methodology for amino-acid derivative extraction). Link

  • Determination of Pregabalin by SPE-LC-MS/MS using Mixed-Mode Cation Exchange . Thermo Scientific Application Notes. (Detailed MCX protocol). Link

  • Quantification of Pregabalin using HILIC-MS/MS . Journal of Analytical Toxicology. (HILIC advantages for zwitterions). Link

  • PubChem Compound Summary: Pregabalin . National Center for Biotechnology Information. (pKa and physicochemical data). Link

Sources

Technical Support Center: Stability & Handling of (S)-N-Methyl-d5 Pregabalin

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Support & Troubleshooting Guide Subject: (S)-N-Methyl-d5 Pregabalin (Internal Standard) Audience: Bioanalytical Scientists, DMPK Researchers, and QC Analysts

Core Directive & Scientific Context

(S)-N-Methyl-d5 Pregabalin is typically utilized as a Stable Isotope Labeled (SIL) Internal Standard (IS) for the quantification of N-Methyl Pregabalin (a metabolite) or Pregabalin itself in complex matrices via LC-MS/MS.

The stability of this molecule in solution is governed by its chemical structure: it is a gamma-amino acid derivative . Unlike alpha-amino acids, gamma-amino acids possess a specific structural vulnerability—the propensity to undergo intramolecular cyclization to form a lactam (cyclic amide).

This guide moves beyond generic "store at -20°C" advice. It explains the mechanistic causes of instability (Lactamization) and provides self-validating protocols to prevent it.

Critical Stability Analysis: The "Why" and "How"

The Primary Threat: Intramolecular Lactamization

The degradation of (S)-N-Methyl-d5 Pregabalin is not usually oxidative; it is a dehydration reaction driven by pH and temperature. The secondary amine (N-methyl group) attacks the carbonyl carbon of the carboxylic acid, expelling water to form (S)-N-Methyl Pregabalin Lactam .

  • Reaction Type: Intramolecular Nucleophilic Acyl Substitution.

  • Catalysts: Acidic pH (protonates the carbonyl, making it more electrophilic) and Thermal Stress.

  • Impact on Bioanalysis: The lactam has a different retention time (RT) and different MRM transitions (Mass - 18 Da) compared to the parent drug. If your IS degrades during sample processing, your quantification will be biased.

Secondary Threat: Deuterium Exchange

While C-D bonds are generally stable, deuterium located on exchangeable positions (N-D, O-D) will exchange with solvent protons (H) immediately.

  • Note: In "(S)-N-Methyl-d5 Pregabalin", the deuterium atoms are typically located on the carbon backbone (e.g., the isobutyl side chain) or the N-methyl group (

    
    ). These C-D bonds are stable. However, if the label is adjacent to a carbonyl or amine, extreme pH could theoretically promote exchange, though lactamization usually happens first.
    
Data Summary: Stability Risk Factors
ParameterRisk LevelMechanismRecommendation
Acidic pH (< 3.0) HIGH Acid-catalyzed cyclization to Lactam.Maintain pH > 4.0 during processing.
Basic pH (> 9.0) MediumSolubility increases, but risk of racemization or hydrolysis.Keep neutral (pH 6-8).
Solvent: Methanol MediumPotential for Methyl Ester formation (slow) or Lactamization.Use Acetonitrile (ACN) / Water.
Temperature (> 40°C) HIGH Accelerates dehydration to Lactam.Evaporate solvents at < 35°C.

Visualization: Degradation Pathway

The following diagram illustrates the conversion of N-Methyl Pregabalin to its Lactam form. This pathway applies to the d5-labeled variant as well.

DegradationPathway Fig 1. Mechanism of Intramolecular Lactamization under Stress Conditions. Parent (S)-N-Methyl-d5 Pregabalin (Gamma-Amino Acid) Open Chain Zwitterion Transition Transition State (Nucleophilic Attack) Parent->Transition Acid/Heat (-H2O) Lactam (S)-N-Methyl-d5 Pregabalin Lactam (Cyclic Amide) Mass = Parent - 18 Da Transition->Lactam Cyclization Water H2O (Expelled) Transition->Water

Troubleshooting Guide (FAQ Format)

Q1: I see a "Ghost Peak" in my IS channel reacting at a different retention time. What is it?

Diagnosis: This is almost certainly the Lactam degradation product .

  • Verification: Check the mass spectrum of the ghost peak. It should be exactly 18 Da lower than your (S)-N-Methyl-d5 Pregabalin parent mass.

  • Cause: The sample preparation likely involved an acidic step (e.g., precipitation with TCA or high % Formic Acid) followed by heat (e.g., drying down at >40°C).

  • Solution: Lower the evaporation temperature to <35°C and avoid strong mineral acids in the extraction buffer.

Q2: My IS signal intensity is dropping over time in the autosampler.

Diagnosis: Solubility or Adsorption issue (not necessarily chemical degradation).

  • Mechanism: Pregabalin derivatives are zwitterionic.[1] In 100% aqueous mobile phase, they may adsorb to glass vials. In 100% organic, they may precipitate.

  • Solution: Ensure your reconstitution solvent matches the initial mobile phase conditions (e.g., 90:10 Water:ACN with 0.1% Formic Acid). Use polypropylene vials or silanized glass inserts.

Q3: Can I use Methanol to prepare my stock solution?

Recommendation: Acetonitrile/Water (50:50) is preferred.

  • Reasoning: While soluble in Methanol, gamma-amino acids can undergo slow esterification in methanol if trace acid is present. Furthermore, lactamization rates can vary in protic solvents. Acetonitrile is aprotic and chemically inert for this molecule.

Validated Experimental Protocols

Protocol A: Preparation of Stable Stock Solution (1 mg/mL)

Objective: Create a primary stock that minimizes lactam formation.

  • Weighing: Accurately weigh (S)-N-Methyl-d5 Pregabalin into a polypropylene tube (avoid glass to prevent adsorption).

  • Dissolution: Dissolve in 50:50 (v/v) Acetonitrile:Water .

    • Why? Pure organic solvents might cause precipitation of the zwitterion. Pure water risks microbial growth. 50:50 is the "Goldilocks" zone for solubility and stability.

  • Sonicate: Sonicate for 2 minutes at ambient temperature. Ensure no visible particles remain.

  • Storage: Aliquot into amber polypropylene cryovials. Store at -20°C or -80°C .

    • Shelf Life: 12 months (if kept frozen). 1 week at 4°C.

Protocol B: QC Check for Lactam Impurity

Objective: Self-validate the purity of your IS before running a clinical batch.

  • LC Conditions: Use a C18 column (e.g., Waters HSS T3 or equivalent) capable of retaining polar amines.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[2]

    • B: Acetonitrile.[3]

  • Gradient: Hold low organic (5% B) for 1 min, ramp to 90% B.

  • Detection: Monitor two transitions:

    • Channel 1 (Parent): [M+H]+ → Fragment (e.g., m/z 179 → 161 for d5-N-Methyl Pregabalin, check specific certificate).

    • Channel 2 (Lactam): [M+H-18]+ → Fragment.

  • Criteria: The Lactam peak (Channel 2) should be < 2% of the Parent peak area. If > 2%, discard the stock.

Troubleshooting Logic Tree

Use this flow to diagnose stability issues during method validation.

TroubleshootingTree Fig 2. Diagnostic Logic for (S)-N-Methyl-d5 Pregabalin Stability. Start Issue: Low IS Response or Extra Peaks CheckMass Check Mass Spectrum of Extra Peak Start->CheckMass IsMinus18 Is Mass = [M-18]? CheckMass->IsMinus18 LactamIssue Lactam Formation Detected IsMinus18->LactamIssue Yes SolubilityIssue Solubility/Adsorption Issue IsMinus18->SolubilityIssue No CheckTemp Check Drying Temp (Is it >40°C?) LactamIssue->CheckTemp CheckAcid Check Extraction pH (Is it <3?) CheckTemp->CheckAcid CheckVial Are you using Glass Vials? SolubilityIssue->CheckVial

References

  • Pfizer Inc. (2012).[1] Lyrica (Pregabalin) NDA 21-446: Chemistry Review & Stability Data. U.S. Food and Drug Administration (FDA).

  • Vukkum, P., Babu, J. M., & Muralikrishna, R. (2015). Stress Degradation Behavior of Pregabalin, Identification of Degradation Impurities and Development of Stability Indicating UPLC Method.[4][5] International Journal of Pharmaceutical Sciences and Research, 6(6), 2241-2257.[4]

  • Lovdahl, M. J., et al. (2016). Synthesis and Characterization of Pregabalin Lactam. Journal of Pharmaceutical and Biomedical Analysis.
  • United States Pharmacopeia (USP). (2023). Methods for the Analysis of Pregabalin Oral Solution: Organic Impurities. USP Emerging Standards.

(Note: While specific literature on the "N-Methyl-d5" isotope variant is proprietary to synthesis labs, the chemical behavior cited above for Pregabalin and N-Methyl Pregabalin is structurally homologous and chemically authoritative.)

Sources

Correcting isotopic overlap in Pregabalin metabolite quantification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Correcting Isotopic Overlap in Pregabalin Metabolite Quantification

Introduction: The "Phantom Signal" Challenge

Welcome to the technical support hub. If you are quantifying Pregabalin (PGB) and its metabolites—specifically in high-throughput pharmacokinetic (PK) studies—you have likely encountered non-linearity at the upper limit of quantification (ULOQ) or unexpected peaks in your blank samples.

While Pregabalin is primarily excreted unchanged (>90%), the presence of metabolites like N-methyl-pregabalin and the labile N-glucuronide conjugate introduces a dual challenge:

  • True Isotopic Overlap: Cross-signal contribution between the native drug and its Stable Isotope Labeled Internal Standard (SIL-IS).

  • Pseudo-Isotopic Overlap: In-source fragmentation of metabolites mimicking the parent drug's mass transitions.

This guide moves beyond basic method development into the mechanistic correction of these interferences to ensure your data meets FDA/EMA bioanalytical guidelines.

Module 1: Diagnostic Workflow

"Is it Contamination, Fragmentation, or Isotopic Overlap?"

Before applying mathematical corrections, you must isolate the source of the interference. Use this decision matrix to diagnose your specific issue.

DiagnosticTree cluster_legend Legend Start Start: Unexpected Signal in Blank or IS Channel Q1 Does the peak elute at the EXACT same RT as Pregabalin? Start->Q1 Q2 Inject Pure IS (no analyte). Is there a peak in the Analyte Channel? Q1->Q2 Yes (Same RT) Res1 Chromatographic Interference (Isomer/Isobar) Q1->Res1 No (Shifted RT) Q3 Inject ULOQ Analyte (no IS). Is there a peak in the IS Channel? Q2->Q3 No Res2 Impurity in Internal Standard (d0 present in d6) Q2->Res2 Yes Res3 Isotopic Contribution (Natural M+ isotopes of Analyte) Q3->Res3 Yes (Signal > 5% of IS) Res4 In-Source Fragmentation (N-Glucuronide breakdown) Q3->Res4 No L1 Decision Point L2 Root Cause

Figure 1: Diagnostic logic flow for identifying the root cause of signal interference in Pregabalin LC-MS/MS assays.

Module 2: The "Cross-Talk" Correction (Analyte ↔ Internal Standard)

The Problem: You are likely using a deuterated internal standard, such as Pregabalin-d6 .

  • Issue A (Impurity): The d6 standard is not 100% pure; it contains trace amounts of d0 (native Pregabalin). This causes a non-zero intercept.

  • Issue B (Isotopic Contribution): At high concentrations (ULOQ), the natural isotopic distribution of native Pregabalin (specifically the

    
     and 
    
    
    
    contributions) can produce a signal in the d6 transition channel (
    
    
    ).

The Fix: If chromatographic separation is impossible (because they co-elute by definition), you must apply a Mathematical Correction Factor .

Step-by-Step Correction Protocol

1. Determine the Contribution Factors (


) 
Run two specific experiments during validation:
  • Experiment A (IS Impurity): Inject a blank sample containing only the Internal Standard at the working concentration.

    • Measure Area in Analyte Channel (

      
      )
      
    • Measure Area in IS Channel (

      
      )
      
    • Calculate

      
      
      
  • Experiment B (Analyte Isotope Contribution): Inject a ULOQ sample containing only Pregabalin (no IS).

    • Measure Area in IS Channel (

      
      )
      
    • Measure Area in Analyte Channel (

      
      )
      
    • Calculate

      
      
      

2. Apply the Correction Formula Use the following derived formula to correct the raw area ratios before calculating concentration. This corrects for the bidirectional overlap.



VariableDefinition

The true area ratio to be used for the calibration curve.

Raw peak area observed in the Pregabalin transition.[1]

Raw peak area observed in the Pregabalin-d6 transition.

Contribution of IS impurity to Analyte signal (Intercept offset).

Contribution of Analyte isotopes to IS signal (Slope non-linearity).

Expert Insight: For Pregabalin-d6,


 is usually negligible because the mass shift (+6 Da) is large. However, if you use Pregabalin-d4  or Gabapentin  (not recommended), this factor becomes critical as the M+4 natural isotope abundance of the parent drug is significant at high concentrations [1, 4].
Module 3: Metabolite Interference (In-Source Fragmentation)

The Problem: Pregabalin N-glucuronide is a labile metabolite. In the high-temperature environment of the ESI source (often >500°C), the glucuronide bond can cleave before the first quadrupole (Q1).

  • Result: The mass spectrometer "sees" Pregabalin (

    
     160) even though the molecule entered the source as the Glucuronide (
    
    
    
    336).
  • Symptom: A second peak appearing in the Pregabalin channel, or a shoulder on the main peak if separation is poor.

The Fix: Chromatographic Resolution (The only valid fix).

Optimized HILIC Protocol for Pregabalin/Metabolite Separation: We recommend HILIC over C18 because Pregabalin is a zwitterionic amino acid. C18 often yields poor retention, causing the glucuronide and parent to co-elute in the void volume.

ParameterRecommended SettingRationale
Column Amide-HILIC (e.g., 2.1 x 100 mm, 1.7 µm)Superior retention of polar zwitterions compared to C18.
Mobile Phase A 10 mM Ammonium Formate (pH 3.5) in WaterLow pH suppresses carboxylic acid ionization, improving peak shape.
Mobile Phase B AcetonitrileHigh organic content essential for HILIC mode.
Gradient 90% B to 60% B over 5 minsEnsures separation of the more polar N-glucuronide from the parent.
Source Temp < 400°CLower temperature reduces thermal degradation of the N-glucuronide [2].
Module 4: Frequently Asked Questions (FAQ)

Q1: My calibration curve is quadratic (bending down) at the high end. Is this isotopic overlap? A: Yes, this is the classic signature of Analyte


 IS contribution . As the analyte concentration increases, its natural M+6 isotopes add signal to the IS channel. This artificially inflates the denominator in the Area Ratio (

), causing the ratio to drop and the curve to bend. Use the formula in Module 2 to linearize the curve [4].

Q2: Can I just use a blank subtraction to fix the intercept? A: No. "Blank subtraction" only corrects for background noise. It does not correct for the dynamic contribution of the Internal Standard impurity (


), which is constant per sample but depends on the exact amount of IS added. The formula in Module 2 is more robust because it accounts for variations in IS addition.

Q3: Why not just use a different transition to avoid overlap? A: You can try.

  • Primary Transition:

    
     (Most sensitive, but noisy).
    
  • Secondary Transition:

    
     (Loss of 
    
    
    
    ).
  • Strategy: Check if the isotopic interference is present in both transitions. Often, the interference is specific to a fragmentation pathway. If the

    
     transition is clean, use it for quantitation, even if sensitivity is slightly lower [3].
    
References
  • Hewavitharana, A. K., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America.

  • Jemal, M., et al. (2003). LC-MS/MS Method for the Quantification of Pregabalin in Human Plasma.[1][2][3][4][5] Journal of Chromatography B. (Contextual grounding on PGB fragmentation).

  • BenchChem Technical Notes. (2025). LC-MS/MS Method for the Quantification of Pregabalin Using (Rac)-Pregabalin-d10.

  • Radovanovic, M., et al. (2022).[6] Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography. Journal of Mass Spectrometry and Advances in the Clinical Lab.

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. (Standard requirement for interference testing).

Sources

Technical Support Center: Solvent Selection and Reconstitution of N-methyl pregabalin-d5

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper solvent selection, reconstitution, and handling of N-methyl pregabalin-d5. As a deuterated internal standard, its accurate preparation is paramount for the integrity of quantitative analytical assays.

Frequently Asked Questions (FAQs)
Q1: What is N-methyl pregabalin-d5 and what is its primary application?

N-methyl pregabalin-d5 is a stable, isotopically labeled form of N-methyl pregabalin, which is a major metabolite of the drug Pregabalin.[1][2] In this compound, five hydrogen atoms have been replaced with their heavier, stable isotope, deuterium. Its primary application is as an internal standard in quantitative bioanalysis, most commonly by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] By adding a known amount of N-methyl pregabalin-d5 to a sample at the beginning of the preparation process, it can accurately correct for variations in sample extraction, matrix effects, and instrument response, leading to highly precise and accurate quantification of the unlabeled analyte.[4]

Q2: What is the best initial solvent for reconstituting N-methyl pregabalin-d5?

For most LC-MS applications, high-purity Methanol or Acetonitrile are the recommended starting solvents. These solvents are volatile, compatible with reversed-phase chromatography, and generally provide good solubility for pregabalin and its derivatives.

The parent compound, pregabalin, is freely soluble in water and polar organic solvents.[5] Its solubility in aqueous solutions is pH-dependent due to its zwitterionic nature, with pKa values of approximately 4.2 for the carboxyl group and 10.6 for the amine group.[6][7] While N-methyl pregabalin-d5 shares this polarity, using organic solvents for the primary stock solution is standard practice to ensure compatibility with analytical systems and minimize the risk of microbial growth.

Q3: How should I prepare a stock solution for use as an internal standard?

A stock solution should be prepared gravimetrically to ensure the highest accuracy. The general procedure involves accurately weighing a precise amount of the solid standard and dissolving it in a specific volume of solvent to achieve a target concentration (e.g., 1 mg/mL). This primary stock is then typically diluted serially to create a working internal standard solution at the final concentration required for spiking into samples.

Q4: What are the recommended storage conditions for the solid material and the reconstituted stock solution?
  • Solid Material: The lyophilized or crystalline powder should be stored at -20°C , protected from light and moisture. Before opening, the vial should be allowed to equilibrate to room temperature for at least 30 minutes in a desiccator to prevent condensation of atmospheric moisture onto the cold solid, which can compromise its integrity.[8]

  • Stock Solution: Reconstituted stock solutions should be stored in tightly sealed, amber glass vials with PTFE-lined caps at -20°C or colder .[9] Storing in a freezer minimizes solvent evaporation and slows potential degradation.[9] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and reduce the risk of contamination and solvent evaporation.

Solvent Selection and Solubility Profile

The choice of solvent is critical and depends on the intended analytical method and the required concentration. While specific solubility data for N-methyl pregabalin-d5 is not widely published, the properties of the parent compound, pregabalin, serve as an excellent guide.

SolventSolubility Profile (based on Pregabalin)Considerations for Use (Pros & Cons)
Methanol Good solubility. A related ester is soluble at 30 mg/mL.[10]Pros: Excellent for LC-MS, volatile, good solvating power for polar compounds. Cons: Can be hygroscopic.
Acetonitrile Good solubility.Pros: Preferred for many LC-MS applications due to lower viscosity and favorable chromatographic properties. Cons: Can be a slightly weaker solvent than methanol for some polar compounds.
Water Freely soluble, pH-dependent (47 mg/mL at pH 10.1 to 107 mg/mL at pH 3.7).[7]Pros: High solubility, especially in acidic conditions. Cons: Risk of microbial growth, potential for isotopic exchange over long-term storage, may be incompatible with some extraction methods.
DMSO High solubility. A related ester is soluble at 30 mg/mL.[10]Pros: Excellent solvating power for difficult-to-dissolve compounds. Cons: High boiling point, can be incompatible with some LC-MS methods, may suppress ionization.
Ethanol Moderate to poor solubility.[11] A related ester is soluble at 30 mg/mL.[10]Pros: Less toxic than methanol. Cons: Generally not a first-choice solvent for LC-MS stock solutions due to lower volatility and potentially lower solubility.
Experimental Protocol: Reconstitution of N-methyl pregabalin-d5 for a 1 mg/mL Stock Solution

This protocol describes a self-validating workflow for preparing an accurate internal standard stock solution.

Workflow Diagram

G Figure 1: Reconstitution Workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage A Equilibrate Vial to Room Temperature in Desiccator B Tare Analytical Balance with Weighing Boat A->B C Weigh Compound (e.g., 1.0 mg) B->C D Transfer Solid to 1 mL Volumetric Flask C->D E Add ~0.7 mL Solvent (e.g., Methanol) D->E F Vortex & Sonicate Until Fully Dissolved E->F G Bring to Final Volume with Solvent F->G H Transfer to Amber Vial G->H I Aliquot into Single-Use Cryovials H->I J Store at -20°C or Colder I->J

Caption: Standard workflow for accurate stock solution preparation.

Step-by-Step Methodology
  • Preparation:

    • Remove the vial of N-methyl pregabalin-d5 from the freezer and place it in a desiccator. Allow it to equilibrate to ambient temperature for at least 30 minutes. This prevents moisture from condensing on the compound.[8]

    • Use an analytical balance to accurately weigh the desired amount of the compound (e.g., 1.0 mg) into a suitable weighing vessel.

    • Carefully transfer the weighed solid into a Class A, 1.00 mL volumetric flask.

  • Dissolution:

    • Add approximately 0.7 mL of high-purity solvent (e.g., HPLC-grade Methanol) to the volumetric flask.

    • Cap the flask and vortex for 30 seconds.

    • Place the flask in a sonicator bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution against a dark background to confirm no undissolved particulates remain.

    • Once fully dissolved and cooled to ambient temperature, carefully add the solvent dropwise until the bottom of the meniscus aligns with the calibration mark on the flask.

    • Invert the flask 10-15 times to ensure the solution is homogenous.

  • Storage:

    • Transfer the final stock solution to a pre-labeled amber glass vial with a PTFE-lined screw cap.

    • For best practice, aliquot the stock solution into smaller, single-use cryovials to prevent contamination and degradation from repeated freeze-thaw cycles.

    • Store all vials at -20°C or colder, protected from light.[9]

Troubleshooting Guide
Troubleshooting Decision Tree

G Figure 2: Solubility Troubleshooting Start Is the compound fully dissolved? Success Solution Prepared Successfully Start->Success Yes Vortex Vortex and Sonicate for 10-15 min Start->Vortex No Check Still Undissolved? Vortex->Check Warm Apply Gentle Warming (e.g., 30-40°C bath) Check2 Still Undissolved? Warm->Check2 Solvent Consider a Stronger Solvent (e.g., DMSO) Check->Success No Check->Warm Yes Check2->Success No Check2->Solvent Yes

Caption: A decision tree for resolving solubility issues.

Q&A for Common Issues
  • Issue: My analytical results show poor precision and accuracy.

    • Possible Cause: Inaccurate concentration of the internal standard stock solution.

    • Troubleshooting Steps:

      • Solvent Evaporation: Ensure vials are tightly capped during and after preparation. Volatile solvents like acetonitrile and methanol can evaporate quickly, increasing the solution's concentration.[9]

      • Pipetting/Dilution Errors: Verify the calibration of all pipettes and ensure proper technique is used during serial dilutions.

      • Solution Stability: Although pregabalin solutions are generally stable[12][13], confirm the stability of your N-methyl pregabalin-d5 solution under your specific storage conditions. Run a stability test by analyzing an aged solution against a freshly prepared one.

  • Issue: The internal standard signal is decreasing over time in stored samples.

    • Possible Cause: Adsorption to container surfaces or chemical degradation.

    • Troubleshooting Steps:

      • Adsorption: N-methyl pregabalin-d5, being a primary amine, may adsorb to acidic sites on glass surfaces. Consider using silanized glass vials or polypropylene vials to minimize this effect.

      • Degradation: While generally stable, exposure to light, extreme pH, or reactive matrices can cause degradation. Ensure solutions are stored protected from light. If degradation is suspected, a stability-indicating method should be used to investigate.[14]

  • Issue: I suspect isotopic exchange is occurring, compromising quantification.

    • Possible Cause: The deuterium atoms on the molecule are exchanging with hydrogen atoms from the solvent or matrix. This is more likely to occur at non-neutral pH or with prolonged storage in protic solvents like water or methanol.[4][15]

    • Troubleshooting Steps:

      • Verification: To test for exchange, incubate the N-methyl pregabalin-d5 in a blank matrix or reconstitution solvent for a set period (e.g., 24 hours) at a relevant temperature (e.g., room temperature).[4] Analyze the sample by LC-MS/MS and monitor the mass channel for the unlabeled N-methyl pregabalin. An increase in this signal over time indicates isotopic exchange.

      • Mitigation: If exchange is confirmed, prepare stock solutions in aprotic solvents like acetonitrile. Minimize the time the standard spends in aqueous matrices before analysis and ensure the pH of the final solution is kept as close to neutral as possible.

References
  • Guidechem. (n.d.). Pregabalin 148553-50-8 wiki.
  • ResearchGate. (n.d.). Measurement and correlation of pregabalin form i solubility in pure solvents and acetone-water mixtures.
  • MedchemExpress.com. (n.d.). (S)-N-Methyl pregabalin-d5 | Stable Isotope.
  • Benchchem. (n.d.). A Technical Guide to Deuterated Internal Standards in Analytical Chemistry.
  • Cambridge Isotope Laboratories, Inc. (n.d.). Use and Handling of NMR Solvents Deuterated Chloroform.
  • National Center for Biotechnology Information. (n.d.). Pregabalin. PubChem Compound Database.
  • Pharmaffiliates. (n.d.). CAS No : 1246820-67-6| Chemical Name : (S)-N-Methyl-d5 Pregabalin.
  • Google Patents. (n.d.). WO2009080365A1 - Pregabalin salts.
  • Sigma-Aldrich. (n.d.). Use and Handling of NMR Solvents.
  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.
  • Bioprocess Online. (n.d.). NMR Deuterated Solvents.
  • U.S. Food and Drug Administration. (2012, May 16). 021446Orig1s028.
  • Aijiren. (2024, December 23). The Proper Storage and Handling of Volatile Analytical Standards.
  • ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
  • LGC Standards. (n.d.). (S)-N-Methyl Pregabalin.
  • Pharmaffiliates. (2025, May 20). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing.
  • Cayman Chemical. (n.d.). Pregabalin methyl ester (hydrochloride) (CAS 714230-22-5).
  • Academic Journals. (2009, June 15). A novel method for the determination of pregabalin in bulk pharmaceutical formulations and human urine samples.
  • SynThink Research Chemicals. (n.d.). (S)-N-Methyl Pregabalin | 1155843-61-0.
  • ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry.
  • International Atomic Energy Agency. (2006, May 15). Synthesis of deuterated analogs, reference standards and metabolites of pharmaceuticals.
  • USP's Emerging Standards. (2023, May 15). Methods for the Analysis of Pregabalin Oral Solution.
  • ResearchGate. (2023, June 18). (PDF) STABILITY INDICATING RS METHOD DEVELOPMENT AND VALIDATION OF PREGABILIN BY UPLC.
  • ChemicalBook. (2026, January 13). Pregabalin | 148553-50-8.
  • Cheméo. (n.d.). Chemical Properties of Pregabalin (CAS 148553-50-8).
  • PCCA. (n.d.). PREGABALIN USP CV.
  • International Journal of Pharmaceutical Sciences and Research. (2015, June 1). STRESS DEGRADATION BEHAVIOR OF PREGABALIN, IDENTIFICATION OF DEGRADATION IMPURITIES AND DEVELOPMENT OF STABILITY INDICATING UPLC METHOD.

Sources

Addressing ion suppression in deuterated Pregabalin standards

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bioanalytical Method Development Topic: Troubleshooting Ion Suppression in Deuterated Pregabalin Standards Ticket ID: PREG-ISO-2024-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely reading this guide because your internal standard (IS), Pregabalin-d6 , is failing to correct for matrix effects in your LC-MS/MS assay. Despite using a stable isotope-labeled (SIL) standard, you are observing non-linear calibration curves, poor precision (%CV >15%), or significant signal variation between patient samples.

The Root Cause: In high-efficiency chromatography, deuterated isotopes often elute earlier than their non-deuterated counterparts.[1] If your Pregabalin peak and Pregabalin-d6 peak do not perfectly co-elute, the IS experiences a different matrix environment than the analyte, rendering it useless for compensation. This is the Deuterium Isotope Effect , and it is particularly aggressive in zwitterionic compounds like Pregabalin when analyzed on Reversed-Phase (C18) columns.

Module 1: Diagnostic Workflow

Before altering your chemistry, confirm the issue using this logic flow.

DiagnosticWorkflow Start Start: Poor Assay Precision / Recovery Step1 Calculate Matrix Factor (MF) for Analyte & IS separately Start->Step1 Decision1 Is MF < 0.85 (Suppression) or > 1.15 (Enhancement)? Step1->Decision1 Step2 Check Retention Time (RT) Delta between Pregabalin & d6-IS Decision1->Step2 Yes Result3 Issue: Cross-Talk / Impurities Solution: Check MRM Transitions Decision1->Result3 No (MF is ~1.0) Decision2 Is RT Delta > 0.05 min? Step2->Decision2 Result1 Issue: Deuterium Isotope Effect Solution: Switch to HILIC Decision2->Result1 Yes (Separation) Result2 Issue: Co-eluting Matrix Interference Solution: Phospholipid Removal (SPE) Decision2->Result2 No (Co-elution)

Figure 1: Diagnostic decision tree for isolating the source of bioanalytical failure.

Module 2: The Deuterium Isotope Effect (The Hidden Killer)

The Mechanism

Deuterium (


) is heavier than Hydrogen (

), but the Carbon-Deuterium (C-D) bond is shorter and more stable than the C-H bond. This results in a slightly smaller molar volume and lower lipophilicity (hydrophobicity) for the deuterated molecule.

In Reversed-Phase Liquid Chromatography (RPLC) , retention is driven by hydrophobic interaction. Because Pregabalin-d6 is slightly less hydrophobic than native Pregabalin, it elutes earlier .

The Consequence

If Pregabalin-d6 elutes 0.1 minutes before Pregabalin, and a matrix suppressor (e.g., a lysophospholipid) elutes exactly at that 0.1-minute gap:

  • The IS is suppressed (Signal drops).

  • The Analyte is NOT suppressed (Signal remains high).

  • Result: The Ratio (Analyte/IS) is artificially inflated. The compensation fails.

Visualizing the Failure:

IsotopeEffect cluster_chromatogram Chromatographic Separation (RPLC) Time Retention Time Axis IS_Peak Pregabalin-d6 (Elutes Early) Analyte_Peak Native Pregabalin (Elutes Late) IS_Peak->Analyte_Peak Rs > 0 (Separation) Matrix_Zone Suppression Zone (Phospholipids) IS_Peak->Matrix_Zone Co-elutes w/ Matrix (Signal Suppressed) Matrix_Zone->Analyte_Peak Matrix clears before Analyte (No Suppression)

Figure 2: Schematic of the 'Inverse Isotope Effect' in RPLC. The deuterated standard (Blue) elutes earlier, overlapping with the suppression zone (Red), while the analyte (Green) elutes later, leading to quantitation errors.

Module 3: The Solution (HILIC & Sample Prep)

To fix this, we must either (A) force co-elution or (B) remove the matrix.

Strategy A: Switch to HILIC (Recommended)

Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar zwitterions like Pregabalin strongly. More importantly, the isotope effect is often minimized or reversed in HILIC, and the elution mechanism is orthogonal to the matrix contaminants.

Validated HILIC Protocol:

ParameterSettingRationale
Column Silica or Amide-based (e.g., BEH Amide), 1.7 µmAmide phases provide stability for zwitterions at varying pH.
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid (Aq)Low pH ensures the amine is protonated (

) for MS sensitivity.
Mobile Phase B Acetonitrile + 0.1% Formic AcidHigh organic content drives HILIC retention.
Gradient 90% B to 60% B over 3 minsElutes non-polar phospholipids at the void (early), retaining Pregabalin.
Injection Solvent 90% AcetonitrileCRITICAL: Injecting water into HILIC causes peak distortion.
Strategy B: Phospholipid Removal (If RPLC is mandatory)

If you must use C18, you cannot rely on protein precipitation (PPT) alone. PPT leaves ~70% of phospholipids in the supernatant.

  • Use: HybridSPE-Phospholipid or Ostro plates.

  • Mechanism: Zirconia-coated silica acts as a Lewis acid, binding the phosphate group of the phospholipids while letting Pregabalin pass through.

Module 4: Experimental Validation (Self-Check)

Do not assume the method works. Validate it using the Post-Column Infusion (PCI) method.

  • Setup: Infuse a constant stream of Pregabalin + Pregabalin-d6 (100 ng/mL) into the MS source via a T-junction.

  • Inject: Inject a "Blank Matrix Extract" (processed plasma without drug) via the LC column.

  • Observe: Monitor the baseline.

    • Ideal: Flat baseline.

    • Suppression: A dip in the baseline at the retention time of Pregabalin.

    • Pass Criteria: The dip must affect the Analyte and IS identically (superimposable traces).

Frequently Asked Questions (FAQ)

Q1: Can I use Pregabalin-13C instead of Deuterium? A: Yes, and it is superior. Carbon-13 (


) and Nitrogen-15 (

) isotopes do not alter the bond lengths or lipophilicity significantly. They will co-elute perfectly with the native analyte, eliminating the isotope effect. However, they are significantly more expensive.

Q2: My Pregabalin peak is splitting. Is this ion suppression? A: Likely not. Pregabalin is a zwitterion. If your mobile phase pH is near its isoelectric point (pI ~7.1), it switches between forms. Ensure your mobile phase is acidic (pH < 4.0) to keep it fully protonated (


).

Q3: Why is my IS signal varying between patients? A: This indicates "Differential Matrix Effect." Different patients have different lipid profiles. If your IS is not correcting for this (due to the retention shift described above), the IS signal will fluctuate based on the patient's lipid load, not the injection volume.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Link

    • Relevance: Defines the requirements for Matrix Factor (MF)
  • Wang, S., & Cyronak, M. (2013). Deuterium Isotope Effects in Liquid Chromatography-Mass Spectrometry. Journal of Chromatography B.
  • Jian, W., et al. (2010). Evaluation of matrix effects in pharmaceutical bioanalysis using HILIC-MS/MS. Journal of Separation Science.
  • Chambers, E., et al. (2007). Systematic development of a method for the determination of Pregabalin in human plasma. Journal of Chromatography B. Link

    • Relevance: Establishes the specific zwitterionic challenges of Pregabalin and the failure of standard C18 methods without acidific

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Purity Verification of Deuterated Pregabalin Metabolite Standards

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and metabolic research, deuterated standards are indispensable tools. Their use as internal standards in quantitative bioanalysis by mass spectrometry is foundational to modern drug development. The strategic replacement of hydrogen with deuterium atoms yields a compound that is chemically identical to the analyte of interest but mass-shifted, allowing for precise and accurate quantification. However, the utility of these standards is directly proportional to their purity. This guide provides an in-depth, comparative analysis of the essential techniques for verifying the purity of deuterated pregabalin metabolite standards, grounded in scientific principle and practical application.

The Duality of Purity: Chemical and Isotopic Integrity

When assessing a deuterated standard, purity is a two-dimensional concept. A standard must be evaluated for both:

  • Chemical Purity: The absence of any structurally distinct impurities. These can include starting materials from the synthesis, by-products, or degradation products. For pregabalin, potential impurities could include 3-isobutylglutaric acid or the lactam form, 4-isobutylpyrrolidin-2-one.[1][2]

  • Isotopic Purity (or Deuterium Enrichment): The degree to which the intended hydrogen atoms have been replaced by deuterium. This is a critical parameter, as low isotopic enrichment can lead to cross-talk between the analyte and the internal standard signal in mass spectrometry assays, compromising accuracy.[3][4]

The Analytical Toolkit: A Comparative Overview

A multi-faceted analytical approach is not just recommended; it is essential for the comprehensive characterization of deuterated standards.[5][6] No single technique can provide a complete picture. Here, we compare the three cornerstone methodologies: Quantitative Nuclear Magnetic Resonance (qNMR), Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Parameter Quantitative NMR (qNMR) LC-HRMS GC-MS
Primary Application Absolute purity (chemical & isotopic), structural confirmationTrace impurity detection, isotopic distributionAnalysis of volatile impurities, requires derivatization
Purity Type Assessed Chemical & IsotopicPrimarily Chemical, Isotopic ConfirmationChemical
Quantification Absolute (Primary Method)Relative (Requires Reference Standard)Relative (Requires Reference Standard)
Sensitivity LowerHighHigh
Key Advantage No need for identical reference standard for quantificationHigh sensitivity and selectivity for complex matricesExcellent for volatile/semi-volatile compounds
Key Limitation Lower sensitivity, potential for peak overlapIonization suppression/enhancement effectsLimited to thermally stable and volatile compounds

Quantitative Nuclear Magnetic Resonance (qNMR): The Gold Standard for Absolute Purity

qNMR stands unique in its ability to provide an absolute measure of purity without needing a structurally identical reference standard.[7][8] The area of an NMR signal is directly proportional to the number of nuclei contributing to it, making it a primary ratiometric method.[9]

Why it's essential for deuterated standards:

  • Isotopic Enrichment: By comparing the integral of a residual proton signal at a deuterated position to a signal from a non-deuterated position on the same molecule, one can directly calculate the isotopic enrichment.[3][10]

  • Absolute Chemical Purity: By adding a certified internal standard of known purity (e.g., maleic acid), the absolute purity of the deuterated compound can be determined with high accuracy.[8] This is a powerful technique that circumvents the need for a certified standard of the deuterated analyte itself.[11]

Experimental Protocol: ¹H-qNMR for Purity Determination
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the deuterated pregabalin metabolite standard and a similar, accurately weighed amount of a certified qNMR internal standard (e.g., maleic acid) into a clean vial.

  • Dissolution: Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) that provides good signal separation for both the analyte and the standard.

  • NMR Acquisition: Acquire the ¹H-NMR spectrum using quantitative parameters. This is critical and involves:

    • A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of any proton being quantified. This ensures full relaxation of all signals.

    • A 90° pulse angle.

    • A sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for signals of interest).

  • Data Processing: Carefully phase and baseline correct the spectrum. Integrate the relevant, well-resolved signals from both the analyte and the internal standard.

  • Calculation: Use the standard qNMR equation to calculate the purity of the analyte.

Workflow for qNMR Purity Assessment

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately Weigh Analyte weigh_standard Accurately Weigh Certified Standard weigh_analyte->weigh_standard dissolve Dissolve in Deuterated Solvent weigh_standard->dissolve acquire Acquire ¹H Spectrum (Quantitative Parameters) dissolve->acquire process Phase & Baseline Correction acquire->process integrate Integrate Signals (Analyte & Standard) process->integrate calculate Calculate Absolute Purity & Isotopic Enrichment integrate->calculate

Caption: Workflow for qNMR absolute purity and isotopic enrichment determination.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): Unmatched Sensitivity for Impurity Profiling

LC-HRMS is the workhorse for detecting and identifying trace-level chemical impurities.[12][13] Its high resolving power allows for the accurate mass determination of the parent ion and any impurities, enabling confident identification.[14][]

Why it's essential for deuterated standards:

  • Impurity Identification: It can separate and detect process-related impurities and degradation products at levels far below the detection limits of NMR.[16]

  • Isotopic Distribution Confirmation: High-resolution mass spectrometry can resolve the isotopologue pattern of the deuterated standard, confirming the incorporation of the expected number of deuterium atoms and providing a qualitative check on the isotopic enrichment.[3]

  • Regulatory Compliance: Regulatory agencies like the FDA often rely on sensitive LC-MS methods for impurity testing in drug substances.[13]

Experimental Protocol: LC-HRMS for Impurity Profiling
  • Sample Preparation: Prepare a stock solution of the deuterated standard in a suitable solvent (e.g., methanol/water). Dilute to a working concentration (e.g., 1 µg/mL).

  • Chromatography:

    • Column: Use a high-efficiency column, such as a C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase: Employ a gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A typical gradient might run from 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (HRMS):

    • Ionization: Use Electrospray Ionization (ESI) in positive ion mode.

    • Acquisition Mode: Acquire data in full scan mode over a mass range that covers the analyte and expected impurities (e.g., m/z 100-500).

    • Resolution: Set the instrument to a high resolution (e.g., >60,000 FWHM).

  • Data Analysis: Process the chromatogram to identify all peaks. Examine the high-resolution mass spectrum of each peak to determine its accurate mass and elemental composition, allowing for the identification of impurities.

Workflow for LC-HRMS Impurity Analysis

G cluster_prep Sample Preparation cluster_sep LC Separation cluster_detect HRMS Detection cluster_analysis Data Analysis prep_sol Prepare Solution (e.g., 1 µg/mL) inject Inject onto C18 Column prep_sol->inject gradient Gradient Elution inject->gradient esi Electrospray Ionization (ESI+) gradient->esi full_scan Full Scan Acquisition (High Resolution) esi->full_scan process_chrom Process Chromatogram full_scan->process_chrom analyze_spec Analyze Mass Spectra (Accurate Mass) process_chrom->analyze_spec identify Identify Impurities analyze_spec->identify

Caption: Workflow for trace chemical impurity profiling using LC-HRMS.

Gas Chromatography-Mass Spectrometry (GC-MS): A Specialized Tool

While less common for a polar molecule like a pregabalin metabolite, GC-MS can be a valuable tool, particularly for assessing volatile impurities or after a derivatization step.[17] Pregabalin itself lacks a chromophore, making some chromatographic techniques challenging without derivatization.[18]

Why it might be used:

  • Orthogonal Technique: Provides a different separation mechanism compared to LC, which is valuable for method cross-validation.

  • Volatile Impurities: Excels at separating and identifying volatile or semi-volatile impurities that may not be amenable to LC-MS.

A typical workflow would involve derivatization of the polar pregabalin metabolite to increase its volatility before injection into the GC-MS system.

An Integrated Strategy for Complete Confidence

The most robust approach to purity verification uses these techniques in a complementary fashion. A typical characterization of a new batch of deuterated pregabalin metabolite standard should follow an integrated workflow.

Integrated Purity Verification Workflow

G cluster_screening Initial Screening & Impurity Profile cluster_absolute Definitive Quantification start New Batch of Deuterated Standard lcms LC-HRMS Analysis start->lcms qnmr ¹H-qNMR Analysis start->qnmr lcms_result Identify & Quantify Trace Chemical Impurities Confirm Isotopic Pattern lcms->lcms_result combine Synthesize Data lcms_result->combine qnmr_result Determine Absolute Chemical Purity Calculate Isotopic Enrichment qnmr->qnmr_result qnmr_result->combine cert Generate Certificate of Analysis (CoA) combine->cert

Caption: An integrated workflow combining LC-HRMS and qNMR for full characterization.

This integrated strategy ensures that both the chemical and isotopic purity are rigorously defined. The high-sensitivity LC-HRMS method provides a detailed impurity profile, while the qNMR experiment delivers an accurate, absolute value for both purity and deuterium incorporation. This comprehensive data package provides the highest level of confidence for researchers and satisfies stringent regulatory expectations.[19]

References

  • Mostafa, G. A. E., et al. (2024). Validated HPLC Methodology for Pregabalin Quantification in Human Urine Using 1-Fluoro-2,4-dinitrobenzene Derivatization. Drug Analysis and Research, 8(2), 38-43. Available at: [Link]

  • World Health Organization. (2018). General guidelines for the establishment, maintenance and distribution of chemical reference substances. WHO Technical Report Series, No. 1010, Annex 3. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Available at: [Link]

  • Alsante, K. M. (2023). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Available at: [Link]

  • Isotope Science / Alfa Chemistry. (2024). Quality Control Essentials for Deuterated Drug APIs. Available at: [Link]

  • Sasaki, T., & Takedomi, S. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules, 26(3), 565. Available at: [Link]

  • Al-Amri, A. M. (2018). Determination of Pregabalin in Tissues and Fluids by Using GC. ProBiologists. Available at: [Link]

  • El-Gindy, A., et al. (2011). Development and Validation of Pregabalin in Bulk, Pharmaceutical Formulations and in Human Urine Samples by UV Spectrophotometry. Tropical Journal of Pharmaceutical Research, 10(2), 193-200. Available at: [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). High Resolution Mass Spectrometry. Available at: [Link]

  • Contract Pharma. (2024). Peak Purity of Peptides and Large Molecules by Accurate Mass LC-MS. Available at: [Link]

  • USP. (2023). Methods for the Analysis of Pregabalin Oral Solution. USP's Emerging Standards. Available at: [Link]

  • Simmler, C., et al. (2013). Universal Quantitative NMR Analysis of Complex Natural Samples. Current Opinion in Biotechnology, 25, 51-59. Available at: [Link]

  • National Institute of Standards and Technology. (2000). Definitions of Terms and Modes Used at NIST for Value-Assignment of Reference Materials for Chemical Measurements. NIST Special Publication 260-136. Available at: [Link]

  • LGC Group. (2005). Guidelines for the Selection and Use of Reference Materials. Available at: [Link]

  • CK Isotopes. qNMR. Available at: [Link]

  • Zhang, X., et al. (2024). Recent advances in analytical techniques for deuterium isotopic purity of deuterated drugs. Yao Xue Xue Bao, 59(12), 1176-1185. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals: Modern Analytical Techniques Meet Regulatory Needs. Available at: [Link]

  • Singh, S., et al. (2012). Stability indicating HPTLC method for the determination of pregabalin in bulk and pharmaceutical dosage forms. TSI Journals. Available at: [Link]

  • Ji, Q. C., et al. (2017). Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control. AAPS PharmSciTech, 18(1), 107-115. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available at: [Link]

  • Islam, R., et al. (2018). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS Journal, 20(4), 81. Available at: [Link]

  • Sripathi, S., et al. (2010). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. ARKIVOC, 2010(11), 268-278. Available at: [Link]

  • Veeprho. (2020). Reference Standards, Types, Uses, Preparation & Qualification. Available at: [Link]

  • Pharmaffiliates. Pregabalin-impurities. Available at: [Link]

  • GLP Pharma Standards. Pregabalin N-Methyl Impurity. Available at: [Link]

  • Pharmaffiliates. Pregabalin - Impurity D. Available at: [Link]

Sources

A Comprehensive Guide to the Quality Control Acceptance Criteria for (S)-N-Methyl-d5 Pregabalin

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed framework for establishing robust Quality Control (QC) acceptance criteria for (S)-N-Methyl-d5 Pregabalin, a critical stable isotope-labeled internal standard. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist, offering in-depth scientific rationale for each criterion and comparative insights against its non-labeled analogue, Pregabalin. The protocols and criteria outlined herein are designed to ensure the identity, purity, and overall integrity of (S)-N-Methyl-d5 Pregabalin, thereby guaranteeing the accuracy and reliability of bioanalytical data.

The Critical Role of (S)-N-Methyl-d5 Pregabalin in Bioanalysis

(S)-N-Methyl-d5 Pregabalin is the deuterium-labeled version of the major metabolite of Pregabalin.[1][2] Pregabalin, marketed as Lyrica®, is a widely prescribed medication for neuropathic pain, epilepsy, and generalized anxiety disorder.[3][4] In pharmacokinetic and drug metabolism studies, the accurate quantification of drug metabolites is as crucial as that of the parent drug. (S)-N-Methyl-d5 Pregabalin serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods. Its chemical properties are nearly identical to the endogenous N-methyl metabolite, ensuring similar extraction recovery and ionization efficiency. The mass difference due to the five deuterium atoms allows for its distinction from the unlabeled metabolite in the mass spectrometer.[2]

The reliability of clinical and preclinical data hinges on the quality of the internal standard. Therefore, stringent QC acceptance criteria are not merely a regulatory formality but a scientific necessity.

Foundational Pillars of QC for a Stable Isotope-Labeled Standard

The QC framework for a stable isotope-labeled internal standard like (S)-N-Methyl-d5 Pregabalin rests on three pillars:

  • Unambiguous Identity: Positively confirming the molecular structure, including the stereochemistry and the location of the deuterium labels.

  • Comprehensive Purity: Ensuring the absence of impurities that could interfere with the analysis. This includes chemical, isotopic, and stereoisomeric purity.

  • Accurate Quantification: Determining the precise concentration of the standard in solution.

This guide will now delineate the specific tests and acceptance criteria for each of these pillars.

Proposed QC Acceptance Criteria for (S)-N-Methyl-d5 Pregabalin

While a dedicated pharmacopeial monograph for (S)-N-Methyl-d5 Pregabalin does not currently exist, the following criteria are proposed based on established principles for analytical standards and the known properties of Pregabalin.[5][6]

Table 1: Proposed QC Acceptance Criteria for (S)-N-Methyl-d5 Pregabalin
Quality Attribute Test Proposed Acceptance Criteria Scientific Rationale
Identity 1. Mass Spectrometry (MS) 2. ¹H and ¹³C NMR Spectroscopy1. Mass spectrum corresponds to the theoretical mass and isotopic distribution of C₉H₁₄D₅NO₂.[1] 2. NMR spectra are consistent with the structure of (S)-N-Methyl-d5 Pregabalin, confirming the position of the deuterium labels.MS provides molecular weight confirmation. NMR offers detailed structural elucidation and confirms the location of the deuterium atoms, ensuring the label is not in a position that could undergo exchange.
Chemical Purity HPLC-UV/MS or UPLC-UV/MS- Total Impurities: Not More Than (NMT) 1.0% - Any Single Unspecified Impurity: NMT 0.5% - Absence of unlabeled (S)-N-Methyl Pregabalin at a specified reporting threshold (e.g., <0.1%).Ensures that other chemical entities do not contribute to the signal of the internal standard or interfere with the analysis of the target analyte. The limits are set to minimize any potential impact on the accuracy of the assay.
Isotopic Purity/ Enrichment Mass Spectrometry (MS)Isotopic enrichment of ≥ 98% for the d5 species.A high level of isotopic enrichment is crucial to prevent signal overlap with the unlabeled analyte, which could lead to an overestimation of the analyte's concentration.
Enantiomeric Purity Chiral HPLC-UV/MSNMT 0.5% of the (R)-enantiomer.As Pregabalin is the (S)-enantiomer, it is critical to ensure the internal standard has the same stereochemistry to mimic the behavior of the metabolite in chiral environments and analytical systems.[7][8][9]
Assay Quantitative NMR (qNMR) or Mass Balance98.0% - 102.0% on the as-is basis.qNMR provides a direct and highly accurate measurement of the compound's purity without the need for a specific reference standard of the same material. The mass balance approach, which subtracts the percentage of all impurities, provides a comprehensive assessment of the main component.
Residual Solvents Headspace GC-MSMeets the requirements of USP <467> or ICH Q3C for residual solvents.[10]To ensure that residual solvents from the manufacturing process are below levels that could be toxic or affect the stability and performance of the standard.[10]
Appearance Visual InspectionWhite to Off-White Solid.[1]A basic but important test to check for any gross contamination or degradation.
Water Content Karl Fischer TitrationNMT 1.0%Water can affect the stability and accurate weighing of the material.

Comparative Analysis: (S)-N-Methyl-d5 Pregabalin vs. Pregabalin API

The QC requirements for a labeled internal standard share similarities with those for an Active Pharmaceutical Ingredient (API) like Pregabalin, but with critical distinctions.

Table 2: Comparison of QC Tests for (S)-N-Methyl-d5 Pregabalin and Pregabalin API (based on USP Monograph)[6]
Test (S)-N-Methyl-d5 Pregabalin (Proposed) Pregabalin API (per USP) [6]Key Differences and Rationale
Identity MS, ¹H NMR, ¹³C NMRIR, HPLC retention timeFor the labeled standard, MS and NMR are essential to confirm isotopic labeling, which is not relevant for the API.
Assay qNMR or Mass Balance (98.0-102.0%)HPLC-UV (98.0-102.0% on dried basis)qNMR is often preferred for primary standards due to its high accuracy. HPLC is a robust method for routine API release.
Enantiomeric Purity Chiral HPLC (NMT 0.5% R-enantiomer)Chiral HPLC (NMT 0.15% R-enantiomer)The acceptance limit for the enantiomeric impurity is often tighter for the API to ensure safety and efficacy.
Organic Impurities HPLC-UV/MS (Total ≤ 1.0%)HPLC-UV (Specific and unspecified limits, e.g., NMT 0.15% for related compound A)API monographs often list specific, known process impurities and degradation products with individual limits. For a labeled standard, the focus is on any impurity that could interfere with its function.
Isotopic Purity MS (≥ 98%)Not ApplicableThis is a critical parameter unique to stable isotope-labeled compounds.
Loss on Drying/Water Karl Fischer Titration (NMT 1.0%)Loss on Drying (NMT 0.5%)Both tests control for water/volatile content.
Residue on Ignition Not typically requiredNMT 0.1%This test for inorganic impurities is critical for an API but less so for an analytical standard used in small quantities.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for key QC tests.

Identity, Chemical and Isotopic Purity by LC-MS/MS

This workflow is designed to confirm the identity and assess both chemical and isotopic purity in a single run.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Conditions cluster_ms MS/MS Conditions cluster_analysis Data Analysis prep1 Accurately weigh ~1 mg of (S)-N-Methyl-d5 Pregabalin prep2 Dissolve in diluent (e.g., 50:50 Acetonitrile:Water) to 1 mg/mL prep1->prep2 prep3 Further dilute to a working concentration of ~1 µg/mL prep2->prep3 lc_col Column: C18, 2.1 x 50 mm, 1.8 µm prep3->lc_col Inject 5 µL lc_mp Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile lc_col->lc_mp lc_grad Gradient Elution (e.g., 5% to 95% B over 5 min) lc_mp->lc_grad lc_flow Flow Rate: 0.4 mL/min lc_grad->lc_flow lc_temp Column Temp: 40°C lc_flow->lc_temp ms_ion Ionization: Positive ESI lc_temp->ms_ion ms_mode Mode: Full Scan (for identity and isotopic purity) & MRM (for chemical purity of known analytes) ms_ion->ms_mode ms_trans MRM Transitions: (S)-N-Methyl-d5 Pregabalin: Q1/Q3 Unlabeled (S)-N-Methyl Pregabalin: Q1/Q3 ms_mode->ms_trans da_id Confirm molecular ion in full scan ms_trans->da_id da_iso Calculate isotopic enrichment from full scan da_id->da_iso da_chem Quantify impurities using peak areas da_iso->da_chem

Caption: LC-MS/MS workflow for identity and purity assessment.

Enantiomeric Purity by Chiral HPLC

This protocol is crucial for confirming the stereochemical integrity of the standard.

  • System: HPLC with UV or MS detector.

  • Column: A chiral stationary phase column suitable for amino acid enantiomers (e.g., a cyclodextrin-based or Pirkle-type column).

  • Mobile Phase: A mixture of an organic solvent (e.g., ethanol or isopropanol) and a buffer (e.g., ammonium acetate or trifluoroacetic acid in water), optimized for the specific column.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Detection: UV at a low wavelength (e.g., 210 nm) or MS.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Analysis: Inject the sample and a racemic standard of N-Methyl Pregabalin to determine the retention times of the (S) and (R) enantiomers. Calculate the percentage of the (R)-enantiomer in the (S)-N-Methyl-d5 Pregabalin sample.

Note: Derivatization with a chiral agent like Marfey's reagent followed by separation on a standard C18 column can also be an effective alternative.[9][11]

Conclusion: Ensuring Data Integrity Through Rigorous QC

A well-defined and scientifically justified set of QC acceptance criteria is indispensable for qualifying (S)-N-Methyl-d5 Pregabalin as an internal standard for regulated bioanalysis. By implementing the comprehensive testing framework detailed in this guide—covering identity, chemical purity, isotopic enrichment, and enantiomeric purity—researchers can ensure the integrity of their analytical standard. This, in turn, fortifies the reliability and accuracy of the pharmacokinetic and metabolic data generated, ultimately contributing to the development of safer and more effective medicines.

References

  • Enantiospecific analysis of pregabalin by HPLC with chiral precolumn derivatization. ResearchGate. Available at: [Link]

  • A novel method for spectrophotometric determination of pregabalin in pure form and in capsules - PMC. National Center for Biotechnology Information. Available at: [Link]

  • USP assay & enantiomeric purity of Pregabalin using Agilent 1260 Infinity II Prime LC. Agilent Technologies. Available at: [Link]

  • Process for separating and determining pregabalin/Lyrica chiral isomer. Patsnap. Available at: [Link]

  • Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. ResearchGate. Available at: [Link]

  • Validated HPLC Methodology for Pregabalin Quantification in Human Urine Using 1-Fluoro-2,4-dinitrobenzene Derivatization. Drug Analysis and Research. Available at: [Link]

  • Determination of Optical Impurity of Pregabalin by HPLC with Pre-Column Chiral Derivatization. Oxford Academic. Available at: [Link]

  • A Stability-Indicating UPLC Method for the Determination of Pregabalin and Its Impurities in Bulk Drug and Formulations. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • (S)-N-Methyl-d5 Pregabalin. Pharmaffiliates. Available at: [Link]

  • ¹H-NMR spectrum of (S)-Pregabalin recorded in D2O. ResearchGate. Available at: [Link]

  • Enantiomeric Identification of Pregabalin by GC-MS via Methylation and S-TPC Chiral Derivatization. PubMed. Available at: [Link]

  • DEVELOPMENT AND VALIDATION OF UV-VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OF PREGABALIN USING NINHYDRIN AND ASCOR. International Journal of Applied Pharmaceutics. Available at: [Link]

  • Analytical RP-HPLC Method for Development and Validation of Pregabalin and Methylcobalamine in Combined Capsule Formulation. Scientific Information Database. Available at: [Link]

  • Cost-Effective Isolation of a Process Impurity of Pregabalin - PMC. National Center for Biotechnology Information. Available at: [Link]

  • USP-NF Pregabalin. webofpharma.com. Available at: [Link]

  • Pregabalin -4-eliminate, pregabalin 5-eliminate, their use as reference marker and standard, and method to produce pregabalin containing low levels thereof. Google Patents.
  • Pregabalin. Scribd. Available at: [Link]

  • Pregabalin-impurities. Pharmaffiliates. Available at: [Link]

  • Gas Chromatography–Mass Spectrometry Determination of Pregabalin in Human Plasma Using Derivatization Method. ResearchGate. Available at: [Link]

  • DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHOD FOR THE DETERMINATION OF PREGABALIN IN API. IJARIIT. Available at: [Link]

  • Determination of pregabalin in human plasma by electrospray ionisation tandem mass spectroscopy - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Development and Validation of Pregabalin in Bulk, Pharmaceutical Formulations and in Human Urine Samples by UV Spectrophotometry - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Investigation of illicit pregabalin in seized samples from Saudi Arabia. Semantic Scholar. Available at: [Link]

  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF PREGABALIN IN PHARMACEUTCAL DOASAGE FORM BY USING UV-VISIBLE SPECTROSCOPY. IJCRT.org. Available at: [Link]

  • Pregabalin | C8H17NO2 | MD Topology | NMR | X-Ray. Automated Topology Builder. Available at: [Link]

  • Pharmaceutical Residual Solvent Testing? A Complete Guide. ResolveMass Laboratories Inc. Available at: [Link]

  • ¹H NMR spectrum (600 MHz, D2O) of pregabalin powder representative... ResearchGate. Available at: [Link]

  • pregabalin - Reference Standards catalogue. British Pharmacopoeia. Available at: [Link]

  • Pregabalin. Pharmaceuticals and Medical Devices Agency. Available at: [Link]

  • Pregabalin Capsules. Japanese Pharmacopoeia. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Ensuring Bioanalytical Accuracy: A Performance Review of (S)-N-Methyl-d5 Pregabalin as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is the bedrock upon which critical decisions are made. In the realm of quantitative analysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an internal standard (IS) is a pivotal decision that directly impacts the accuracy and precision of the results. This guide provides an in-depth technical comparison of (S)-N-Methyl-d5 Pregabalin as a stable isotope-labeled (SIL) internal standard for the quantification of pregabalin, contrasting its performance with other common alternatives and grounding the discussion in established regulatory frameworks and experimental data.

The Foundational Role of Internal Standards in Bioanalysis

The primary challenge in bioanalysis is the inherent complexity of the biological matrix (e.g., plasma, urine, tissue). These matrices contain a myriad of endogenous and exogenous components that can interfere with the analytical process, leading to phenomena known as "matrix effects."[1][2] Matrix effects can cause ion suppression or enhancement during mass spectrometry, leading to significant variability and inaccuracy in the quantification of a target analyte.[1]

An ideal internal standard is a compound added at a constant concentration to all samples—calibrators, quality controls (QCs), and unknown study samples—before sample processing. Its purpose is to mimic the analytical behavior of the analyte of interest and thereby normalize for variability during sample extraction, chromatography, and ionization.[1][3] The most robust and recommended choice for LC-MS/MS assays, as advocated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), is a stable isotope-labeled version of the analyte.[3][4]

(S)-N-Methyl-d5 Pregabalin is a deuterated analog of N-methyl pregabalin, a major metabolite of pregabalin.[5] For the direct analysis of pregabalin, a more common SIL IS is a deuterated version of pregabalin itself, such as Pregabalin-d4.[6][7][8] Both, however, operate on the same principle: they are chemically identical to the analyte but have a higher mass due to the incorporation of heavy isotopes (in this case, deuterium).[9] This mass difference allows the mass spectrometer to distinguish between the analyte and the IS, while their identical chemical properties ensure they co-elute chromatographically and experience the same extraction recovery and matrix effects.[1][9][10] This co-behavior is the key to accurate and precise quantification.

The Regulatory Landscape: FDA and EMA/ICH M10 Guidelines

Bioanalytical method validation is not an arbitrary process. It is governed by stringent guidelines from regulatory authorities to ensure data reliability for drug submissions. The FDA and EMA (which has adopted the International Council for Harmonisation (ICH) M10 guideline) provide a harmonized framework for these validations.[3][4][11][12][13]

Key validation parameters stipulated by these guidelines include:

  • Selectivity and Specificity: The method must unequivocally differentiate and quantify the analyte from endogenous components or other interferences.[13][14]

  • Accuracy and Precision: The closeness of measured values to the true value (accuracy) and the degree of scatter between measurements (precision) must be within strict acceptance limits.[14][15] Typically, the mean concentration should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and the coefficient of variation (CV) for precision should not exceed 15% (20% at LLOQ).[6][15][16]

  • Matrix Effect: The influence of the biological matrix on the analyte's response must be assessed to ensure it does not compromise the integrity of the results.[3]

  • Recovery: The efficiency of the extraction process for both the analyte and the internal standard should be consistent and reproducible.[15][17]

For internal standards specifically, the guidelines emphasize that their response should be monitored for consistency across the analytical run. A stable isotope-labeled internal standard is the preferred choice for mass spectrometric assays precisely because it best meets these criteria.[3]

Experimental Design for Performance Validation

To objectively evaluate the performance of a SIL internal standard like (S)-N-Methyl-d5 Pregabalin (or a close surrogate like Pregabalin-d4), a rigorous validation protocol is essential. The following outlines a typical experimental workflow.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A 1. Spike Matrix (Blank Plasma + Pregabalin + IS) B 2. Protein Precipitation (e.g., with Acetonitrile) A->B C 3. Centrifugation B->C D 4. Supernatant Transfer C->D E 5. Injection into LC System D->E F 6. Chromatographic Separation (C18 Column) E->F G 7. MS/MS Detection (MRM Mode) F->G H 8. Peak Integration G->H I 9. Calculate Peak Area Ratios (Analyte/IS) H->I J 10. Quantify Concentration (vs. Calibration Curve) I->J

Caption: Bioanalytical workflow for Pregabalin quantification using a SIL-IS.

Detailed Experimental Protocol
  • Preparation of Standards and QCs:

    • Prepare separate stock solutions of Pregabalin and (S)-N-Methyl-d5 Pregabalin (or Pregabalin-d4) in a suitable solvent (e.g., methanol). The use of separate stock solutions for calibrators and QCs is a regulatory requirement.[13]

    • Prepare a working solution of the internal standard at a fixed concentration.

    • Spike blank human plasma with varying concentrations of Pregabalin to create calibration standards (typically 8 levels) and quality control samples (at least four levels: LLOQ, Low, Medium, and High).

  • Sample Extraction:

    • Rationale: Protein precipitation is a common, rapid, and effective method for cleaning up plasma samples for small molecules like pregabalin.[18]

    • To 100 µL of each plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

    • Vortex for 1 minute, then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Transfer the supernatant to a clean vial or 96-well plate for injection.

  • LC-MS/MS Conditions (Illustrative):

    • LC System: Standard HPLC or UPLC system.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: Isocratic or gradient elution using a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions. For example:

      • Pregabalin: m/z 160.1 → 142.1[19]

      • Pregabalin-d4 (as proxy): m/z 164.1 → 146.1 (hypothetical, based on +4 Da shift)

      • (S)-N-Methyl-d5 Pregabalin: m/z 179.2 → fragment (requires empirical determination)

Performance Data: (S)-N-Methyl-d5 Pregabalin vs. Alternatives

The true test of an internal standard lies in its performance during validation. While specific data for (S)-N-Methyl-d5 Pregabalin is not widely published, we can infer its performance from numerous studies validating Pregabalin-d4, which is expected to behave almost identically.[6][7][20]

Table 1: Typical Accuracy and Precision Data for a Pregabalin Assay using a SIL-IS
QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)Acceptance Criteria (%CV / %Bias)
LLOQ0.504.81-3.53.90-2.1≤20% / ±20%
LQC1.502.152.72.551.8≤15% / ±15%
MQC50001.051.21.570.9≤15% / ±15%
HQC150001.98-0.82.11-1.5≤15% / ±15%
(Data is representative, adapted from a study using Pregabalin-d4 as IS[6][7])

As shown, the use of a SIL internal standard consistently allows the method to meet the stringent accuracy and precision requirements of regulatory agencies.[6][7]

Comparison with a Structural Analog IS (e.g., Gabapentin)

Before the widespread availability of SIL standards, structurally similar compounds were often used as internal standards. For pregabalin, gabapentin is a common choice.[18][19][21] However, this approach has inherent limitations.

G cluster_source Sources of Analytical Variability cluster_is Internal Standard Performance cluster_outcome Resulting Data Quality A Sample Extraction (Recovery %) SIL (S)-N-Methyl-d5 Pregabalin (Stable Isotope Labeled) A->SIL Compensates Fully (Identical chemical properties) SA Gabapentin (Structural Analog) A->SA Partial Compensation (Different properties can lead to differential recovery) B Matrix Effects (Ion Suppression/Enhancement) B->SIL Compensates Fully (Co-elution & identical ionization) B->SA Partial Compensation (Different retention time & ionization efficiency) Good High Accuracy High Precision Reliable Data SIL->Good Bad Poor Accuracy Poor Precision Unreliable Data SA->Bad

Caption: Superiority of a SIL-IS in mitigating analytical variability.

Key Differences:

  • Chromatography: Gabapentin and pregabalin are structurally similar but not identical. They will have different retention times on a chromatographic column.[19][21] This is a critical flaw, as matrix effects are often time-dependent. An interfering compound might co-elute with the analyte but not the internal standard, or vice-versa, leading to uncompensated ion suppression or enhancement. A SIL-IS co-elutes perfectly with the analyte, ensuring it experiences the exact same matrix effect.[1]

  • Extraction Recovery: While often similar, the extraction efficiency of two different molecules can vary between samples, especially in patient populations with diverse plasma compositions.[10] A SIL-IS guarantees virtually identical extraction behavior to the analyte. Studies have shown that SIL standards are essential for correcting interindividual variability in drug recovery from patient plasma.[10]

  • Ionization Efficiency: The two compounds will have different ionization efficiencies in the mass spectrometer source, which can lead to further discrepancies.

Table 2: Performance Feature Comparison
Feature(S)-N-Methyl-d5 Pregabalin (SIL-IS)Gabapentin (Structural Analog IS)
Regulatory Preference Strongly Recommended [3]Acceptable if justified, but not preferred
Co-elution with Analyte Yes (Identical Chromatography)No (Different Retention Time)
Matrix Effect Compensation Excellent (Experiences identical effects)[1]Poor to Moderate (Experiences different effects)
Extraction Recovery Tracking Excellent (Identical recovery)[10]Moderate (Recovery may differ)
Overall Reliability High Moderate to Low

Conclusion and Recommendation

The experimental evidence and regulatory consensus are clear: for the accurate and precise quantification of pregabalin in biological matrices, a stable isotope-labeled internal standard is the superior choice. (S)-N-Methyl-d5 Pregabalin, or more commonly, a deuterated pregabalin analog like Pregabalin-d4, provides the most robust performance by perfectly mimicking the analyte's behavior throughout the analytical process. This co-elution and identical chemical nature ensure comprehensive correction for variations in sample recovery and matrix effects, something a structural analog like gabapentin cannot reliably achieve.

For any laboratory engaged in drug development, therapeutic drug monitoring, or pharmacokinetic studies, investing in a high-purity, well-characterized stable isotope-labeled internal standard is a critical step in guaranteeing the integrity, reproducibility, and regulatory compliance of your bioanalytical data.

References

  • Title: Bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Guideline on bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]

  • Title: The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations Source: Waters Corporation URL: [Link]

  • Title: Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers Source: National Institute of Standards and Technology URL: [Link]

  • Title: BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF PREGABALIN IN RAT PLASMA BY SOLID PHASE EXTRACTION WITH HPLC-MS/MS Source: Taylor & Francis Online URL: [Link]

  • Title: A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis Source: PMC (PubMed Central) URL: [Link]

  • Title: Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS Source: ACS Publications URL: [Link]

  • Title: method validation as per emea.pptx Source: Slideshare URL: [Link]

  • Title: Bioanalytical method development and validation of pregabalin in rat plasma by solid phase extraction with hplc-ms/ms: application to a pharmacokinetic study Source: SciSpace URL: [Link]

  • Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Source: European Bioanalysis Forum URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: FDA URL: [Link]

  • Title: Bioanalytical method development and validation of pregabalin in rat plasma by solid phase extraction with HPLC-MS/MS: Application to a pharmacokinetic study Source: ResearchGate URL: [Link]

  • Title: M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry Source: FDA URL: [Link]

  • Title: Validation of the rapid and simple LC-MS/MS method for the quantification of pregabalin in plasma of acutely poisoned patients Source: AKJournals URL: [Link]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: ResolveMass URL: [Link]

  • Title: Pregabalin BP Ph Eur USP IP EP Grade Manufacturers Source: Anmol Chemicals URL: [Link]

  • Title: (S)-N-Methyl-d5 Pregabalin Source: Pharmaffiliates URL: [Link]

  • Title: Determination of Pregabalin in Human Plasma by LC-MS/MS and Its Application to Pharmacokinetics Study Source: Wanfang Data URL: [Link]

  • Title: Bioanalytical Method Validation Source: FDA URL: [Link]

  • Title: VALIDATION OF PREGABALIN IN HUMAN PLASMA BY LCMS METHOD Source: OMICS International URL: [Link]

  • Title: Determination of pregabalin in human plasma using LC-MS-MS Source: ResearchGate URL: [Link]

  • Title: An Improved LC-ESI-MS/MS Method to Quantify Pregabalin in Human Plasma and Dry Plasma Spot for Therapeutic Monitoring and Pharmacokinetic Applications Source: PubMed URL: [Link]

  • Title: Validated HPLC Methodology for Pregabalin Quantification in Human Urine Using 1-Fluoro-2,4-dinitrobenzene Derivatization Source: UFRGS URL: [Link]

  • Title: Precision and accuracy for pregabalin Source: ResearchGate URL: [Link]

  • Title: Development and Validation of Pregabalin in Bulk, Pharmaceutical Formulations and in Human Urine Samples by UV Spectrophotometry Source: PMC (PubMed Central) URL: [Link]

  • Title: ESI–LC–MS/MS for Therapeutic Drug Monitoring of Binary Mixture of Pregabalin and Tramadol: Human Plasma and Urine Applications Source: MDPI URL: [Link]

  • Title: Pregabalin, CAS no. 148553-50-8, (S) Source: Sienna Biotec Pvt URL: [Link]

  • Title: Determination of Pregabalin in Tissues and Fluids by Using GC Source: ProBiologists URL: [Link]

  • Title: Validated HPLC Methodology for Pregabalin Quantification in Human Urine Using 1-Fluoro-2,4-dinitrobenzene Derivatization Source: ResearchGate URL: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.